molecular formula C8H6N2OS B1438653 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one CAS No. 805983-92-0

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

カタログ番号: B1438653
CAS番号: 805983-92-0
分子量: 178.21 g/mol
InChIキー: BTIRGDFIZZGHDN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a chemical compound with the CAS Registry Number 805983-92-0 . It has a molecular formula of C8H6N2OS and a molecular weight of 178.21 g/mol . This compound is offered with a typical purity of 95% and should be stored at room temperature (RT) . As a heterocyclic compound featuring both pyridine and thiazolone rings in its structure, it serves as a valuable building block in medicinal chemistry and drug discovery research. Heterocyclic structures like this are frequently explored for their diverse biological activities, as similar scaffolds are known to possess significant pharmacological properties . For instance, related thiazolone and pyridine-containing compounds are investigated for their potential as therapeutic agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

特性

IUPAC Name

4-pyridin-2-yl-3H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-8-10-7(5-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIRGDFIZZGHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CSC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

molecular weight and formula of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one: Properties, Synthesis, and Therapeutic Potential

Executive Summary

This technical guide provides a comprehensive overview of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one, a heterocyclic compound of significant interest to the scientific and drug development communities. This molecule belongs to the pyridine-thiazolone class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to its recurrence in a wide array of biologically active compounds. We will delve into its core molecular properties, propose a robust and logical synthetic pathway, and contextualize its potential within therapeutic development, particularly in oncology. This document is intended for researchers, medicinal chemists, and pharmacologists seeking a detailed understanding of this promising chemical entity.

Core Molecular Profile

A foundational understanding of a compound's physicochemical properties is critical for any application, from designing synthetic routes to formulating it for biological assays.

Chemical Identity and Structure

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is characterized by a pyridine ring linked at its 2-position to the 4-position of a 2,3-dihydro-1,3-thiazol-2-one ring. This fusion of an aromatic nitrogen heterocycle with a five-membered sulfur- and nitrogen-containing ring forms the basis of its unique chemical reactivity and biological activity.

Caption: 2D Structure of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one.

Physicochemical Properties

The key quantitative descriptors for this compound are summarized below. These values are essential for predicting its behavior in various chemical and biological systems.

PropertyValueSource
Molecular Formula C₈H₆N₂OSPubChem[1]
Monoisotopic Mass 178.02008 DaPubChem[1]
Molar Mass 178.21 g/mol Calculated
Predicted XLogP 0.9PubChem[1]
InChIKey BTIRGDFIZZGHDN-UHFFFAOYSA-NPubChem[1]
SMILES C1=CC=NC(=C1)C2=CSC(=O)N2PubChem[1]

Synthesis and Characterization

A reliable and reproducible synthetic route is paramount for enabling further research and development. While numerous strategies exist for creating thiazole derivatives, a modified Hantzsch synthesis provides a logical and efficient pathway.

Rationale for Synthetic Strategy

The Hantzsch thiazole synthesis is a classic and robust method for constructing the thiazole ring system. It typically involves the condensation of an α-haloketone with a thioamide-containing compound. For the synthesis of a thiazol-2-one, this can be adapted by reacting an α-haloketone with a thiocyanate salt. This approach is advantageous due to the commercial availability of starting materials and the generally high yields of the cyclization step. The proposed two-step synthesis involves the initial α-bromination of 2-acetylpyridine, followed by cyclization with potassium thiocyanate (KSCN).

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-acetylpyridine (10.0 g, 82.5 mmol) in 50 mL of glacial acetic acid.

  • Bromination: Cool the flask in an ice bath. Slowly add bromine (4.2 mL, 82.5 mmol) dissolved in 15 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Isolation: The product typically precipitates as the hydrobromide salt. Collect the solid by vacuum filtration, wash with cold diethyl ether (3 x 20 mL) to remove unreacted bromine and acetic acid.

  • Purification: Dry the resulting pale-yellow solid under vacuum. The product is often used in the next step without further purification.

Step 2: Synthesis of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

  • Reaction Setup: In a 250 mL round-bottom flask, suspend the crude 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (from the previous step) in 100 mL of absolute ethanol.

  • Nucleophilic Attack & Cyclization: Add potassium thiocyanate (KSCN) (8.8 g, 91.0 mmol, 1.1 equivalents) to the suspension. Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Reaction Progression: Maintain reflux for 3-5 hours. The reaction involves the initial formation of an α-thiocyanato ketone intermediate, which undergoes intramolecular cyclization. Monitor the reaction by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold water. A solid precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water.

  • Purification: Recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one as a solid.

Synthetic Workflow Diagram

synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Cyclization & Product Formation A 2-Acetylpyridine D Step 1: α-Bromination (Acetic Acid solvent) A->D B Bromine (Br₂) B->D C Potassium Thiocyanate (KSCN) F Step 2: Cyclization (Ethanol, reflux) C->F E 2-Bromo-1-(pyridin-2-yl)ethan-1-one D->E E->F G 4-(Pyridin-2-yl)-2,3-dihydro- 1,3-thiazol-2-one (Target Compound) F->G

Caption: Proposed two-step synthesis of the target compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed using standard spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR: The spectrum should show characteristic signals for the four protons on the pyridine ring. The single proton on the thiazolone ring (at the 5-position) would likely appear as a singlet. A broad singlet corresponding to the N-H proton of the thiazolone ring is also expected.

  • ¹³C NMR: The spectrum will display eight distinct carbon signals. The carbonyl carbon (C=O) of the thiazolone ring is expected to have a characteristic downfield shift, typically in the range of 170-176 ppm, as seen in similar thiazolidin-4-one structures[2].

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is anticipated around 1715 cm⁻¹, a typical value for thiazolidin-4-ones[3]. Vibrations for C=N and C=C bonds of the aromatic rings will also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula. The predicted m/z for the protonated molecule [M+H]⁺ is 179.02736[1].

Relevance in Drug Discovery and Development

The true value of a novel compound is often realized through its biological activity. The 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one scaffold is positioned within a class of molecules with demonstrated and potent therapeutic potential.

The Pyridine-Thiazole Scaffold as a Privileged Structure

The combination of pyridine and thiazole/thiazolidinone rings is a well-established "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Derivatives of this core structure have been extensively investigated and have shown a remarkable diversity of biological activities, including potent anti-cancer, anti-proliferative, and antimicrobial properties[3][4]. This history of success strongly suggests that 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is an excellent candidate for biological screening and lead optimization programs.

Potential Mechanism of Action: Kinase Inhibition

A significant body of research has identified pyridine-thiazole hybrids as potent inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Specifically, closely related pyridine-2,3-dihydrothiazole and pyridine-thiazolidin-4-one hybrids have been synthesized and evaluated as dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Glycogen Synthase Kinase 3β (GSK3β)[2][3][5]. These kinases are overexpressed in various cancers, including hepatocellular, breast, and laryngeal carcinomas[2][5]. Inhibition of CDK2 can lead to cell cycle arrest, while GSK3β inhibition has also been linked to anti-tumor effects. The mechanism involves the inhibitor molecule competing with ATP for the kinase's binding pocket, thereby preventing the phosphorylation of downstream substrates and halting the signaling cascade that promotes cell proliferation.

kinase_inhibition cluster_kinase Kinase Enzyme Kinase ATP Binding Pocket ATP ATP ATP->Kinase Binds & Phosphorylates (Signal ON) Inhibitor Pyridine-Thiazolone Inhibitor Inhibitor->Kinase Blocks Binding (Signal OFF)

Caption: Competitive inhibition of a kinase ATP binding site.

Future Directions and Therapeutic Applications

Given the evidence from related structures, 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one represents a compelling starting point for drug discovery campaigns. Future research should focus on:

  • In Vitro Screening: Evaluating the compound's anti-proliferative activity against a panel of cancer cell lines, particularly those known to overexpress CDK2 and GSK3β.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing a library of derivatives by modifying both the pyridine and thiazolone rings to optimize potency and selectivity. Studies on similar scaffolds have shown that even minor modifications can significantly impact biological activity[6].

  • In Vivo Efficacy: Advancing promising lead compounds into preclinical animal models to assess their anti-tumor efficacy, tolerability, and pharmacokinetic properties.

  • Target Deconvolution: While kinase inhibition is a likely mechanism, phenotypic screening and subsequent target identification studies could uncover novel mechanisms of action.

Conclusion

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a well-defined chemical entity with a molecular formula of C₈H₆N₂OS and a monoisotopic mass of 178.02 Da[1]. Its synthesis is readily achievable through established chemical transformations, such as the Hantzsch thiazole synthesis. More importantly, its structural framework places it within a class of compounds with proven therapeutic potential, particularly as kinase inhibitors for cancer treatment[3][5]. This technical guide provides the foundational chemical knowledge and strategic context necessary for researchers to undertake further investigation and unlock the full potential of this promising molecule in drug discovery and development.

References

  • PubChemLite. (n.d.). 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one.
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors. RSC Advances, 14, 31607-31623. Available at: [Link]

  • PubChem. (n.d.). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. Retrieved February 23, 2026, from [Link]

  • RSC Publishing. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Retrieved February 23, 2026, from [Link]

  • Hassan, A. S., et al. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8047-8059. Available at: [Link]

  • Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. ResearchGate. Available at: [Link]

  • Semantic Scholar. (2024). Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/ thiazolidin. Retrieved February 23, 2026, from [Link]

  • Dong, S., et al. (2022). Novel 2-phenyl-3-(Pyridin-2-yl) thiazolidin-4-one derivatives as potent inhibitors for proliferation of osteosarcoma cells in vitro and in vivo. European Journal of Medicinal Chemistry, 228, 114010. Available at: [Link]

  • Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Cancer and Metastasis Reviews. Available at: [Link]

Sources

Therapeutic Applications of 2,3-Dihydro-1,3-Thiazol-2-one Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,3-dihydro-1,3-thiazol-2-one core is a privileged heterocyclic scaffold in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of its derivatives, with a focus on their anticancer and anti-inflammatory potential. We will delve into the mechanistic underpinnings of their biological actions, provide detailed experimental protocols for their synthesis and evaluation, and present key structure-activity relationship (SAR) insights to guide future drug development endeavors.

Anticancer Applications: Targeting Cell Proliferation and Survival

Derivatives of 2,3-dihydro-1,3-thiazol-2-one have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis and cell cycle arrest.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Several studies have demonstrated that 2,3-diaryl-1,3-thiazolidin-4-one derivatives, a closely related class of compounds, exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.[1] Mechanistic investigations have revealed that these compounds can modulate the expression of key regulatory proteins involved in these processes. For instance, an increase in the Bax/Bcl-2 ratio, a critical determinant of mitochondrial-mediated apoptosis, has been observed following treatment with some derivatives.[2] Furthermore, the upregulation of the tumor suppressor protein p53 has also been implicated in their mode of action.[2]

The induction of cell cycle arrest is another key feature of these compounds. Studies have shown that they can cause an accumulation of cells in the G1 or G2/M phases of the cell cycle, thereby preventing cancer cell proliferation.[1] This is often achieved through the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners.

Anticancer Mechanism of 2,3-Dihydro-1,3-Thiazol-2-one Derivatives Thiazolone 2,3-Dihydro-1,3-thiazol-2-one Derivative Signaling Upstream Signaling (e.g., p53 activation) Thiazolone->Signaling CellCycle Cell Cycle Arrest (G1 or G2/M phase) Thiazolone->CellCycle Bax Bax (Pro-apoptotic) Signaling->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Signaling->Bcl2 Downregulates Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Caspases Caspase Cascade Mitochondrion->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation CellCycle->Proliferation

Caption: Proposed anticancer mechanism of 2,3-dihydro-1,3-thiazol-2-one derivatives.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic potential of these derivatives has been quantified using the MTT assay against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several studies are summarized below.

Compound ClassCancer Cell LineIC50 (µM)Reference
2,3-Diaryl-1,3-thiazolidin-4-onesHePG-2 (Liver)2.31 - 27.19[3]
HCT-116 (Colon)2.31 - 27.19[3]
MCF-7 (Breast)2.31 - 27.19[3]
PC-3 (Prostate)2.31 - 27.19[3]
Thiazole DerivativesMCF-7 (Breast)2.57 - 31.5[4]
HepG2 (Liver)6.69 - 51.7[4]
Thiazole-1,2,3-Triazole HybridsU87 (Glioblastoma)3.20 - 10.67[5]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps for determining the in vitro cytotoxicity of 2,3-dihydro-1,3-thiazol-2-one derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7][8]

Materials:

  • 2,3-Dihydro-1,3-thiazol-2-one derivative stock solution (in DMSO)

  • Human cancer cell line (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Applications: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and its selective inhibition is a major therapeutic strategy.[9] Derivatives of 2,3-dihydro-1,3-thiazol-2-one have demonstrated potent and selective COX-2 inhibitory activity.

Mechanism of Action: Selective COX-2 Inhibition

The primary anti-inflammatory mechanism of these derivatives is the selective inhibition of the COX-2 enzyme.[10][11] COX-2 is responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are potent mediators of pain and inflammation.[9] By selectively blocking COX-2, these compounds reduce the production of pro-inflammatory prostaglandins without significantly affecting the constitutively expressed COX-1 enzyme, which is involved in gastrointestinal protection and platelet function. This selectivity profile offers the potential for reduced gastrointestinal side effects compared to non-selective NSAIDs.[12] The inhibition of COX-2 can also lead to the downregulation of the NF-κB signaling pathway, further contributing to their anti-inflammatory effects.[13]

Anti-inflammatory Mechanism of 2,3-Dihydro-1,3-Thiazol-2-one Derivatives Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) PLA2 Phospholipase A2 Inflammatory_Stimuli->PLA2 Activates NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB Activates Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2, PGI2) COX2->Prostaglandins Synthesizes Thiazolone 2,3-Dihydro-1,3-thiazol-2-one Derivative Thiazolone->COX2 Inhibits Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation NFkB->COX2 Induces Expression

Caption: Anti-inflammatory mechanism via selective COX-2 inhibition.

Quantitative Data: In Vitro COX-2 Inhibition

The inhibitory potency and selectivity of these derivatives against COX-1 and COX-2 enzymes are crucial parameters.

Compound ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2,3-Diaryl-1,3-thiazolidin-4-ones>100.05 - 0.06>166 - >200[3]
Experimental Protocol: In Vitro COX Inhibitor Screening Assay

This protocol describes a common method for evaluating the in vitro inhibitory activity of compounds against COX-1 and COX-2 enzymes.[14][15][16][17]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • COX assay buffer

  • Heme

  • Arachidonic acid (substrate)

  • Test compound stock solution (in DMSO)

  • 96-well plate

  • Plate reader

Procedure:

  • Enzyme Preparation: Dilute the COX-1 and COX-2 enzymes to the desired concentration in the assay buffer.

  • Inhibitor Addition: Add various concentrations of the test compound or vehicle control (DMSO) to the wells of the 96-well plate.

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme to the appropriate wells.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the enzyme activity using a suitable detection method (e.g., colorimetric or fluorometric) at different time points.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition versus the log of the inhibitor concentration.

Synthesis of 2,3-Dihydro-1,3-Thiazol-2-one Derivatives

A variety of synthetic routes have been developed for the preparation of the 2,3-dihydro-1,3-thiazol-2-one scaffold and its derivatives. A representative synthesis is outlined below.

General Synthetic Protocol

A common method for the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones involves the cyclization of N-substituted carboxylic acid hydrazide derivatives with mercaptoacetic acid.[18]

General Synthesis of 2,3-Disubstituted 1,3-Thiazolidin-4-ones Reactant1 N-Substituted Carboxylic Acid Hydrazide Product 2,3-Disubstituted 1,3-Thiazolidin-4-one Reactant1->Product Reactant2 Mercaptoacetic Acid Reactant2->Product Solvent 1,4-Dioxane Solvent->Product Solvent/Catalyst

Sources

An In-depth Technical Guide to Determining the Organic Solvent Solubility Profile of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Framework for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

In the journey of a molecule from a promising hit to a viable drug candidate, its physicochemical properties are paramount. Among these, solubility stands out as a critical determinant of a compound's fate. It directly influences bioavailability, formulability, and the overall success of a therapeutic agent.[1][2] Poor solubility can lead to failed clinical trials, significant formulation challenges, and ultimately, the abandonment of otherwise potent molecules. This guide provides a comprehensive framework for establishing the solubility profile of a novel heterocyclic compound, 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one , in a range of organic solvents.

The target molecule, a hybrid of pyridine and thiazolone rings, presents an interesting case study. The pyridine moiety, a basic heterocycle, can participate in hydrogen bonding, while the thiazolone ring possesses both hydrogen bond donors and acceptors, alongside a polar carbonyl group. This structural complexity suggests a nuanced solubility behavior that requires systematic investigation. This document is designed not merely as a data sheet, but as a methodological guide, empowering researchers to generate, interpret, and apply solubility data with scientific rigor.

Theoretical Foundations of Solubility

Before embarking on experimental measurements, a robust theoretical understanding allows for rational solvent selection and prediction of solubility behavior. The age-old principle of "like dissolves like" is qualitatively useful, but quantitative models provide deeper insights.

Hansen Solubility Parameters (HSP)

The most powerful tool for this context is the Hansen Solubility Parameter (HSP) model. It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.[3][4]

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" (δD, δP, δH). The fundamental principle is that substances with similar HSPs are likely to be miscible.[5] The distance (Ra) between the solute and solvent in this space is calculated, and if it falls within the solute's interaction radius (R₀), good solubility is predicted. This framework is invaluable for rationally selecting solvents and even designing "greener" solvent blends to replace undesirable ones.[3]

Logic of Solubility Prediction

The relationship between the solute, solvent, and resulting solubility can be visualized as a logical flow. The intrinsic properties of the solute and the chosen solvent dictate the interaction energy, which in turn determines the extent of dissolution.

G cluster_solute Solute Properties cluster_solvent Solvent Properties solute 4-(Pyridin-2-yl)-2,3-dihydro- 1,3-thiazol-2-one hsp_solute HSP (δD, δP, δH) (Estimated/Calculated) solute->hsp_solute leads to interaction Solute-Solvent Interaction Energy (Hansen Distance 'Ra') hsp_solute->interaction solvent Selected Organic Solvent hsp_solvent HSP (δD, δP, δH) (Known Values) solvent->hsp_solvent has known hsp_solvent->interaction solubility Predicted/Measured Solubility (e.g., mg/mL) interaction->solubility determines

Caption: Relationship between molecular properties and solubility.

Strategic Solvent Selection

A comprehensive solubility profile requires testing in a diverse set of organic solvents. The selection should not be arbitrary but should span a range of polarities, hydrogen bonding capabilities, and chemical classes. This systematic approach ensures the generated data is broadly applicable, from synthetic chemistry to formulation development.[6]

Solvent Class Example Solvent Polarity Nature Primary Interaction Type
Protic MethanolPolarHydrogen Bond Donor/AcceptorHydrogen Bonding, Polar
EthanolPolarHydrogen Bond Donor/AcceptorHydrogen Bonding, Polar
IsopropanolMediumHydrogen Bond Donor/AcceptorHydrogen Bonding, Polar
Polar Aprotic DMSOHighHydrogen Bond AcceptorPolar, Dispersion
DMFHighHydrogen Bond AcceptorPolar, Dispersion
AcetonitrileHighHydrogen Bond AcceptorPolar, Dispersion
Ester Ethyl AcetateMediumHydrogen Bond AcceptorPolar, Dispersion
Ketone AcetoneMediumHydrogen Bond AcceptorPolar, Dispersion
Chlorinated DichloromethaneMediumWeak H-Bond AcceptorDispersion, Polar
Ethereal Tetrahydrofuran (THF)MediumHydrogen Bond AcceptorDispersion, Polar
Aromatic TolueneLowNon-polarDispersion (π-π stacking)
Aliphatic n-HeptaneLowNon-polarDispersion

Experimental Determination of Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility represents the maximum concentration of a substance that can dissolve in a solvent under stable conditions.[2] It is the most accurate and relevant measure for formulation and process development. The gold-standard technique is the Shake-Flask Method .[7]

The Shake-Flask Method: A Self-Validating Protocol

This method relies on achieving a saturated solution at equilibrium and then accurately quantifying the dissolved solute. Its trustworthiness comes from direct measurement under controlled conditions.

Workflow Diagram:

G start Start add_excess Add excess solid of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one to a known volume of solvent start->add_excess equilibrate Equilibrate at constant T° (e.g., 25°C or 37°C) with agitation (24-72h) add_excess->equilibrate phase_sep Phase Separation (Centrifugation / Filtration) equilibrate->phase_sep quantify Quantify Solute in Supernatant (UPLC-MS/MS or HPLC-UV) phase_sep->quantify calculate Calculate Solubility (mg/mL or µM) quantify->calculate end End calculate->end

Caption: Shake-Flask method workflow for solubility.

Step-by-Step Protocol:

  • Preparation: Add an excess amount of solid 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one to a vial containing a precise volume (e.g., 1 mL) of the selected organic solvent. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the vials and place them in a mechanical shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, stop agitation and allow the vials to stand. Separate the saturated solution (supernatant) from the undissolved solid. This is best achieved by centrifugation followed by filtering the supernatant through a solvent-compatible 0.22 µm filter to remove any fine particulates.

  • Sample Preparation for Analysis: Immediately take a precise aliquot of the clear filtrate and dilute it with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as UPLC-MS/MS or HPLC-UV, to determine the exact concentration of the dissolved compound.[8]

  • Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor. The experiment should be performed in triplicate for statistical validity.[7]

Analytical Quantification via UPLC-MS/MS

Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) is the ideal choice for quantification due to its high sensitivity, selectivity, and speed.[9]

Example UPLC-MS/MS Method:

  • Column: ACQUITY UPLC HSS T3 (100 × 2.1 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Start at 5% B, ramp to 95% B over 2 minutes, hold for 1 minute, return to initial conditions.

  • Injection Volume: 2 µL.

  • MS Detection: Electrospray Ionization (ESI) in positive mode. Monitor specific MRM (Multiple Reaction Monitoring) transitions for the parent compound.

High-Throughput Screening: Kinetic Solubility Assays

In early drug discovery, speed is often prioritized over the precision of thermodynamic solubility. Kinetic solubility assays provide a rapid assessment for ranking compounds.[2][10] These methods typically involve adding a concentrated DMSO stock solution of the compound to an aqueous or organic medium and measuring the precipitation.[11]

Common Method: Nephelometry This technique measures the light scattering caused by particles that precipitate out of solution when a DMSO stock is diluted.[11] It's a fast, plate-based method suitable for screening large compound libraries. However, it's important to note that kinetic solubility values are often higher than thermodynamic ones and can be less reproducible.[12]

Data Presentation and Interpretation: A Hypothetical Profile

The collected data should be summarized in a clear, comparative table. This allows for at-a-glance understanding of the compound's behavior across the solvent spectrum.

Hypothetical Solubility Data for 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one at 25°C:

Solvent Solvent Class Solubility (mg/mL) Interpretation & Application Notes
DMSO Polar Aprotic> 100High solubility. Excellent for stock solutions and primary screening assays.
DMF Polar Aprotic> 100Very high solubility. Useful for reaction chemistry and difficult solubilizations.
Methanol Protic~ 25Good solubility. Suitable for purification (crystallization) and some formulations.
Ethanol Protic~ 15Moderate solubility. A pharmaceutically acceptable solvent for formulation considerations.
Dichloromethane Chlorinated~ 10Moderate solubility. Useful for organic synthesis workup and extraction.
THF Ethereal~ 8Moderate solubility. Common solvent for organic reactions.
Acetone Ketone~ 5Moderate solubility. Useful for purification and as a process solvent.
Ethyl Acetate Ester< 1Low solubility. Can be used as an anti-solvent for precipitation/crystallization.
Toluene Aromatic< 0.1Poor solubility. Indicates the compound is too polar for non-polar aromatic solvents.
n-Heptane Aliphatic< 0.01Insoluble. Can be used as an anti-solvent to induce precipitation.

Interpretation: The hypothetical data suggests that 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a polar molecule. Its high solubility in polar aprotic solvents like DMSO and DMF is expected, driven by strong dipole-dipole interactions. The good-to-moderate solubility in alcohols indicates that hydrogen bonding plays a significant role. Conversely, its poor solubility in non-polar solvents like toluene and heptane confirms its polar nature. This profile is critical for guiding decisions in process chemistry (e.g., choosing reaction solvents), purification (e.g., selecting a solvent/anti-solvent system for crystallization), and formulation (e.g., identifying potential excipients or vehicle systems).[2]

References

  • Solubility Screening by UPLC-MS/MS. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2008/solubility-screening-by-uplc-ms-ms.html]
  • Kinetic Solubility Assays Protocol. AxisPharm. [URL: https://axispharm.com/kinetic-solubility-assays-protocol/]
  • Compound solubility measurements for early drug discovery. Computational Chemistry. [URL: https://www.computational-chemistry.com/compound-solubility-measurements-for-early-drug-discovery/]
  • Hansen solubility parameters (HSP). ResearchGate. [URL: https://www.researchgate.net/publication/284249112_Hansen_solubility_parameters_HSP]
  • Hansen solubility parameter. Wikipedia. [URL: https://en.wikipedia.org/wiki/Hansen_solubility_parameter]
  • Introduction to Solubility Parameters. Scribd. [URL: https://www.scribd.com/document/399015037/Hansen-2000-Ch-1-Solubility-Parameters-An-Introduction]
  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. [URL: https://www.oecd.org/env/ehs/testing/E-4-1-123-1-1-1-1.pdf]
  • Hansen Solubility Parameters. Hansen-Solubility. [URL: https://www.hansen-solubility.com/]
  • Aqueous Kinetic Solubility - ADME@NCATS. NIH. [URL: https://opendata.
  • A.8. PARTITION COEFFICIENT 1. METHOD. European Commission. [URL: https://www.chimica.unipd.it/chimica_analitica_ambientale/images/lezione_CAA_2017/A.8_Partition_Coefficient_96.pdf]
  • Hansen Solubility Parameters (HSP): 3—More Applications. CoatingsTech. [URL: https://www.paint.
  • Solvent selection for pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/233777557_Solvent_selection_for_pharmaceuticals]
  • High-accuracy water solubility determination using logK. KREATiS. [URL: https://www.kreatis.
  • Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38149685/]
  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. [URL: https://www.biotecnologiebt.
  • Annex 4 - World Health Organization (WHO). WHO. [URL: https://cdn.who.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. [URL: https://www.wuxiapptec.com/blog/4-ways-drug-solubility-testing-helps-drug-discovery-and-development]
  • 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/1092459]
  • Kinetic & Thermodynamic Solubility Testing. WuXi AppTec. [URL: https://labtesting.wuxiapptec.com/drug-discovery/in-vitro-adme/solubility-testing/]
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. DTIC. [URL: https://apps.dtic.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. [URL: https://www.americanpharmaceuticalreview.
  • Introduction to UPLC-MS Sample Preparation. Organomation. [URL: https://www.organomation.
  • UPLC-MS Analysis | Ultra-Performance Liquid Chromatography. Measurlabs. [URL: https://measurlabs.com/methods/uplc-ms-analysis/]
  • Drug solubility: why testing early matters in HTS. BMG LABTECH. [URL: https://www.bmglabtech.
  • Development of a UPLC–MS/MS method for simultaneous therapeutic drug monitoring of anti-hepatocellular carcinoma drugs and analgesics in human plasma. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10232537/]
  • UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). MDPI. [URL: https://www.mdpi.com/1420-3049/28/5/1990]
  • Synthesis, characterization and photophysical properties of novel thiazole substituted pyridine derivatives. CORE. [URL: https://core.ac.uk/download/pdf/288319693.pdf]
  • 4-(Pyridin-2-yl)-1,3-dithiol-2-one. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3344192/]
  • (PDF) Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. ResearchGate. [URL: https://www.researchgate.net/publication/262590214_Synthesis_and_Antioxidant_Activity_of_3-Pyridin-2-ylmethyl-13-thiazinanthiazolidin-4-ones]
  • (PDF) Thiazole derivatives: prospectives and biological applications. ResearchGate. [URL: https://www.researchgate.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6219]
  • N-Pyridin-2-yl-4-(4,4,5,5-tetramethyl-[1][11]dioxaborolan-2-yl)-benzamide CAS 1383385-64-5. Home Sunshine Pharma. [URL: https://www.hspchem.com/products/n-pyridin-2-yl-4-4-4-5-5-tetramethyl-1-3-2-dioxaborolan-2-yl-benzamide-cas-1383385-64-5.html]

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. ResearchGate. [URL: https://www.researchgate.net/publication/351052684_A_BRIEF_REVIEW_ON_THE_THIAZOLE_DERIVATIVES_SYNTHESIS_METHODS_AND_BIOLOGICAL_ACTIVITIES]
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522030303X]
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/26/21/6530]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

[1]

Abstract & Strategic Reagent Selection

The synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (also known as 4-(pyridin-2-yl)thiazol-2(3H)-one) requires a precise balance of nucleophilicity and pH control to prevent the formation of polymeric byproducts or the competing 2-aminothiazole scaffold.[1] This scaffold is a critical pharmacophore in kinase inhibitors and anti-inflammatory agents.[1]

This protocol utilizes a modified Tcherniac-Einhorn-type cyclization , leveraging the reactivity of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

1
Core Reagents & Rationale
ReagentRoleSelection Criteria (Causality)
2-Bromo-1-(pyridin-2-yl)ethan-1-one HBr ElectrophileStability: The free base ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-bromoketone is unstable and lachrymatory. The hydrobromide salt is a stable solid, ensuring accurate stoichiometry and safer handling.[1]
Potassium Thiocyanate (KSCN) NucleophileSelectivity: Provides the N-C-S fragment.[1] KSCN is preferred over NaSCN due to its lower hygroscopicity, allowing for more accurate weighing in non-glovebox environments.[1]
Sodium Acetate (Anhydrous) BufferIn-situ Neutralization: Essential to liberate the reactive free base of the bromoketone from its HBr salt without raising the pH high enough to cause aldol polymerization of the ketone.[1]
Glacial Acetic Acid / HCl Cyclization MediumProton Source: Promotes the 5-exo-trig cyclization of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-thiocyanatoketone intermediate and stabilizes the final thiazolone tautomer.

Detailed Experimental Protocol

Safety Warning
  • 2-Bromo-1-(pyridin-2-yl)ethan-1-one is a potent lachrymator and skin irritant.[1] All operations must be performed in a functioning fume hood.[1]

  • Cyanide Hazard: While KSCN is not cyanide, under strong acidic/oxidizing conditions, toxic gases can theoretically evolve.[1] Maintain basic hygiene and waste segregation.[1]

Step-by-Step Methodology
Phase A: Formation of the ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

-Thiocyanatoketone Intermediate[2]
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (10.0 mmol, 2.81 g) in Absolute Ethanol (50 mL).

  • Buffering: Add Sodium Acetate (anhydrous, 11.0 mmol, 0.90 g) in one portion. Stir at room temperature for 15 minutes. The solution will clarify slightly as the free base is liberated.

  • Nucleophilic Attack: Add Potassium Thiocyanate (11.0 mmol, 1.07 g) dissolved in minimal distilled water (5 mL) or directly as a finely ground powder.[1]

  • Reaction: Stir the mixture at room temperature for 2 hours.

    • Checkpoint: TLC (SiO₂, 50% EtOAc/Hexane) should show the consumption of the starting bromide (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      ) and the appearance of a new spot (
      
      
      , the thiocyanato intermediate).
Phase B: Acid-Mediated Cyclization[1]
  • Acidification: Add Glacial Acetic Acid (10 mL) and Conc. HCl (1 mL) to the reaction mixture.

  • Cyclization: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Mechanistic Note: The acid catalyzes the intramolecular attack of the nitrogen lone pair onto the carbonyl carbon and subsequent dehydration/tautomerization.[1]

  • Monitoring: The reaction is complete when the intermediate spot disappears and a lower ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     spot (the thiazolone) becomes dominant.
    
Phase C: Isolation and Purification[1][3][4]
  • Precipitation: Cool the reaction mixture to room temperature. Pour the contents into crushed ice (100 g) with vigorous stirring.

  • Neutralization: Carefully adjust the pH to ~5–6 using saturated Sodium Bicarbonate solution. Do not make it strongly basic, as the thiazolone ring can open.[1]

  • Filtration: Collect the resulting precipitate by vacuum filtration. Wash the filter cake with cold water (

    
     mL) followed by cold ethanol (
    
    
    mL).
  • Recrystallization: Recrystallize the crude solid from Ethanol/DMF (9:1) to yield off-white to pale yellow needles.

Mechanism & Pathway Visualization[1]

The following diagram illustrates the transformation from the bromoketone to the final thiazolone, highlighting the critical intermediate and tautomeric equilibrium.

ThiazoloneSynthesisReagentsReagents:2-Bromoacetylpyridine HBr+ KSCN + NaOAcIntermediateIntermediate:2-Thiocyanato-1-(pyridin-2-yl)ethan-1-oneReagents->IntermediateSN2 Substitution(EtOH, RT)CyclizationCyclization:5-exo-trig Attack(Acid Catalyzed)Intermediate->CyclizationReflux(AcOH/HCl)ProductProduct:4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-oneCyclization->ProductDehydration &Tautomerization

Figure 1: Reaction pathway for the synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one via thiocyanatoketone cyclization.

Quality Control & Validation

To ensure the protocol was successful, the isolated product must meet specific analytical criteria. The most common point of confusion is distinguishing the Thiazol-2-one (ketone form) from the 2-Hydroxythiazole (enol form).[1] In solution (NMR), the equilibrium often favors the ketone.[1]

Analytical Specifications
TechniqueExpected Signal / ObservationInterpretation
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR (DMSO-

)

11.8–12.2 ppm (br s, 1H)
NH proton: Confirms the lactam (NH-C=O) tautomer exists in solution.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR (DMSO-

)

6.8–7.2 ppm (s, 1H)
Thiazole C5-H: Characteristic alkene proton of the thiazolone ring.
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

H NMR (DMSO-

)

8.5, 7.8, 7.9, 7.3 ppm (m)
Pyridine Ring: Typical splitting pattern for 2-substituted pyridine.
IR Spectroscopy 1660–1690 cmngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(Strong)
C=O Stretch: Confirms the carbonyl group (thiazolone).[1] Absence of broad OH indicates no enol form in solid state.[1]
LC-MS (ESI+) ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

Molecular Ion: Consistent with formula

.
Appearance Pale yellow / Off-white powderDarkening indicates oxidation or polymerization impurities.[1]
Troubleshooting Guide
  • Problem: Low yield or sticky tar.

    • Cause: Polymerization of the bromoketone before reaction with KSCN.[1]

    • Solution: Ensure NaOAc is added after the bromoketone is suspended, and add KSCN immediately. Keep temperature low (RT) during the first step.

  • Problem: Product remains in the aqueous phase during precipitation.

    • Cause: The pyridine nitrogen is protonated (pyridinium salt) if the pH is too low.[1]

    • Solution: Ensure the pH is adjusted to 5–6.[1] Do not go to pH > 9, or the thiazolone ring may hydrolyze.[1]

References

  • Hamama, W. S., et al. "The Chemistry of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, vol. 23, no.[1] 11, 2018.[1] Link
    
  • An, Z., et al. "I2-Promoted [3+2] Cyclization of 1,3-Diketones with Potassium Thiocyanate: A Route to Thiazol-2(3H)-One Derivatives."[1][5] Asian Journal of Organic Chemistry, vol. 10, 2021.[1] Link[1]

  • Sayed, M., et al. "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives."[1] Arabian Journal of Chemistry, vol. 13, no.[1] 11, 2020. Link

  • Patel, K., et al. "Synthesis of Some N-(4-(Aryl)-2-Thioxo-1,3-Thiazol-3(2H)-yl)Pyridine-4-Carboxamide as Antimicrobial and Anti-inflammatory Agents."[1][3] Journal of Chemical Sciences, 2015.[1] Link

Application Note: High-Efficiency Microwave-Assisted Synthesis of 2,3-Dihydro-1,3-thiazol-2-ones

[1]

Executive Summary & Strategic Value

The 2,3-dihydro-1,3-thiazol-2-one (also referred to as 4-thiazolin-2-one) scaffold is a privileged structure in medicinal chemistry, serving as a pharmacophore in anti-inflammatory, antimicrobial, and HIV-1 protease inhibitors.[1] Conventional thermal synthesis (e.g., Hantzsch-type condensations or Tcherniac’s synthesis) often suffers from prolonged reaction times (4–12 hours), harsh solvent requirements (refluxing DMF/benzene), and difficult purification due to tarry by-products.[1]

This guide details a Microwave-Assisted Organic Synthesis (MAOS) approach that reduces reaction times to minutes while significantly improving yield and purity.[1] By leveraging the dipolar polarization mechanism of microwave heating, we achieve rapid internal heating of the reaction matrix, facilitating the nucleophilic attack and subsequent cyclization steps more efficiently than conductive heating.[1]

Core Chemistry & Mechanism[1][2][3][4][5][6][7]

The synthesis primarily relies on the reaction between

1
  • Nucleophilic Substitution: The thiocyanate anion (

    
    ) displaces the halide from the 
    
    
    -haloketone to form an
    
    
    -thiocyanatoketone intermediate.[1]
  • Cyclization: The nitrogen lone pair of the thiocyanate group attacks the carbonyl carbon.[1]

  • Isomerization/Hydrolysis: The resulting intermediate undergoes acid-mediated hydrolysis or tautomerization to form the stable thiazol-2-one ring.[1]

Mechanistic Pathway Diagram[1][4]

ThiazoloneMechanismReactantsα-Haloketone+ KSCNInter1α-Thiocyanatoketone(Intermediate)Reactants->Inter1MW IrradiationNucleophilic Sub.TransitionCyclization(N-attack on C=O)Inter1->TransitionIntramolecularCyclizationProduct2,3-dihydro-1,3-thiazol-2-one(Stable Tautomer)Transition->ProductAcid/Hydrolysis

Figure 1: Mechanistic pathway for the conversion of α-haloketones to thiazol-2-ones via thiocyanatoketone intermediates.[1]

Experimental Protocols

Protocol A: Aqueous/Ethanolic Phase Synthesis (Standard)

Best for: General library synthesis, soluble substrates.[1]

Reagents:

  • 
    -Haloketone (e.g., Phenacyl bromide): 1.0 mmol[1]
    
  • Potassium Thiocyanate (KSCN): 1.5 mmol[1]

  • Solvent: Ethanol/Water (1:1 v/v) or Water (Green method)[1]

  • Catalyst: Conc. HCl (2-3 drops) or

    
     (10 mol%)[1]
    

Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve 1.0 mmol of the

    
    -haloketone in 3 mL of EtOH/Water.
    
  • Addition: Add 1.5 mmol of KSCN and the catalyst. Cap the vial with a PTFE/silicone septum.[1]

  • Irradiation: Place in the microwave reactor.

    • Mode: Dynamic (Power controlled to maintain Temp)[1]

    • Temperature: 100°C[1]

    • Hold Time: 5–10 minutes

    • Stirring: High[1][2]

  • Workup: Cool the vial to room temperature (using compressed air flow). Pour the reaction mixture into crushed ice.

  • Isolation: The solid product usually precipitates.[1] Filter, wash with cold water, and recrystallize from ethanol.[1]

Protocol B: Solvent-Free Synthesis on Solid Support

Best for: Green chemistry compliance, acid-sensitive substrates.[1]

Reagents:

  • 
    -Haloketone: 1.0 mmol[1]
    
  • KSCN: 1.5 mmol[1]

  • Solid Support: Silica Gel (200–400 mesh) or Neutral Alumina[1]

Procedure:

  • Adsorption: Dissolve reactants in a minimum amount of volatile solvent (e.g., DCM).[1] Add 1.0 g of silica gel.[1] Evaporate the solvent under reduced pressure to obtain a free-flowing powder.[1]

  • Irradiation: Place the powder in an open microwave vessel (or loosely capped to allow pressure release if residual solvent exists).

    • Mode: Constant Power (start low to prevent charring)[1]

    • Power: 150–200 W[1]

    • Time: 3–6 minutes (Pulse: 1 min heat, 30 sec cool)

  • Extraction: Cool the solid. Elute the product using ethyl acetate or ethanol.[1]

  • Purification: Evaporate solvent; recrystallize or perform short-column chromatography.

Optimization & Data Analysis

Comparative Efficiency: Microwave vs. Thermal

The following data illustrates the efficiency gains when synthesizing 4-phenyl-2,3-dihydro-1,3-thiazol-2-one.

ParameterConventional Heating (Reflux)Microwave Assisted (Protocol A)
Reaction Time 4 – 6 Hours5 – 10 Minutes
Solvent Ethanol/DMFWater/Ethanol
Yield (%) 65 – 72%88 – 94%
Energy Usage High (Prolonged heating)Low (Targeted dielectric heating)
Purity (Crude) Low (Requires chromatography)High (Recrystallization sufficient)
Experimental Workflow Diagram

WorkflowStep1Step 1: Reagent Prep(Haloketone + KSCN + Solvent)Step2Step 2: MW Irradiation(100°C, 10 min, Dynamic Mode)Step1->Step2Step3Step 3: Rapid Cooling(Compressed Air to <40°C)Step2->Step3Step4Step 4: Workup(Pour into Ice Water -> Filter)Step3->Step4

Figure 2: Step-by-step operational workflow for the microwave-assisted synthesis.

Troubleshooting & Critical Parameters

To ensure reproducibility and safety, adhere to the following "Self-Validating" checks:

  • Pressure Management:

    • Issue: Vial over-pressurization.[1]

    • Cause: Decomposition of KSCN or solvent superheating.[1]

    • Fix: Use a vessel with a reliable pressure release mechanism (e.g., snap-cap or active pressure sensor).[1] Do not exceed 2/3 reaction volume.

  • Reaction Monitoring:

    • Technique: Thin Layer Chromatography (TLC).[1][3][4]

    • Eluent: Hexane:Ethyl Acetate (7:3).[1]

    • Endpoint: Disappearance of the

      
      -haloketone spot (high 
      
      
      ) and appearance of the thiazolone (lower
      
      
      , UV active).[1]
  • Substrate Scope Limitations:

    • Electron-withdrawing groups on the phenyl ring of the haloketone generally accelerate the reaction.[1]

    • Sterically hindered haloketones (e.g., ortho-substituted) may require higher temperatures (120°C) or longer hold times (15-20 min).[1]

References

  • An, Z., Liu, Y., Zhao, P., & Yan, R. (2021).[1] I2‐Promoted [3+2] Cyclization of 1,3‐Diketones with Potassium Thiocyanate: a Route to Thiazol‐2(3H)‐One Derivatives. ResearchGate.[1]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Thiazoles - Recent Literature.[1][5][6][3][7][2][8]

  • Luo, M., et al. (2024).[1][6] Trifluoromethanesulfonic acid (TfOH) catalyzes a coupling of α-diazoketones with (thio)amides or thioureas.[1][6] Journal of Organic Chemistry.[1][6][2] [1]

  • Macías-Benítez, P., et al. (2024).[1][8] Microwave-Assisted One-Pot Telescoped Synthesis of 2-Amino-1,3-thiazoles... from Alcohols. Journal of Organic Chemistry.[1][6][2] [1]

  • Hamada, M., et al. (2021).[1] Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones. Molecules (MDPI).[1]

preparation of biological assays using pyridine thiazolone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine-thiazolone (and the related pyridine-thiazolidinone) conjugates represent a privileged scaffold in medicinal chemistry, exhibiting potent antimicrobial, anticancer, and anti-inflammatory properties.[1] However, their lipophilic nature and potential for autofluorescence present specific challenges in assay development. This guide provides a standardized, error-proof methodology for handling these compounds, focusing on solubility management, antimicrobial susceptibility testing (MIC), and mammalian cytotoxicity profiling (MTT/CCK-8).

Compound Management & Solubility Architecture

The Challenge: Pyridine thiazolones are often highly hydrophobic. A common failure mode is "precipitation shock"—where the compound crashes out of solution immediately upon addition to the aqueous assay buffer, leading to false negatives (compound not available to cells) or false positives (precipitate aggregates causing physical cell stress).

The Solution: Use an Intermediate Dilution Step rather than jumping directly from 100% DMSO to assay media.

Protocol: Stock Preparation and Serial Dilution
  • Primary Stock (10 mM):

    • Weigh the solid pyridine thiazolone derivative.

    • Dissolve in anhydrous DMSO (Dimethyl sulfoxide).

    • Critical Step: Vortex for 30 seconds. If the compound contains a 2-aminothiazole moiety, use fresh stock immediately or store at -20°C; these moieties can degrade or oxidize in DMSO over prolonged storage at room temperature.

  • Intermediate Dilution (10x Working Conc.):

    • Dilute the Primary Stock into a solvent mixture of DMSO:PBS (1:1) or DMSO:Ethanol (1:1) before adding to the final media. This "steps down" the hydrophobicity.

  • Final Assay Concentration:

    • Dilute the Intermediate solution 1:10 into the culture media.

    • Target: Final DMSO concentration must be ≤ 0.5% (v/v) to avoid solvent toxicity.[2][3]

Visual Workflow: Solubility Management

SolubilityWorkflow Solid Solid Compound (Pyridine-Thiazolone) Stock Primary Stock 100% DMSO (10-20 mM) Solid->Stock Dissolve Inter Intermediate Dilution 50% DMSO / 50% PBS Stock->Inter 1:10 Dilution Final Assay Well Media + Cells (DMSO ≤ 0.5%) Inter->Final 1:10 Dilution (Prevents Shock) Check QC Check: Microscopy for Crystals Final->Check

Caption: Step-down dilution strategy to prevent precipitation of hydrophobic heterocycles.

Antimicrobial Susceptibility Assay (MIC)

Context: Pyridine thiazolones often target bacterial DNA gyrase or cell wall synthesis. The standard metric is the Minimum Inhibitory Concentration (MIC).

Critical Consideration (Autofluorescence): Many pyridine-thiazole derivatives are fluorophores (emitting in the yellow/red spectrum). Therefore, avoid fluorescence-based viability dyes (like Resazurin/AlamarBlue) if the compound is highly fluorescent. Use absorbance-based indicators like TTC (Triphenyl Tetrazolium Chloride) or simple optical density (OD600) with background subtraction.

Protocol: Broth Microdilution (96-well)

Reagents:

  • Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Adjusted to

    
     CFU/mL.
    
  • Indicator: p-iodonitrotetrazolium violet (INT) or TTC (2 mg/mL).

Steps:

  • Plate Setup: Add 100 µL of MHB to columns 2–12 of a sterile 96-well plate.

  • Compound Addition: Add 200 µL of the compound (at 2x highest concentration, max 0.5% DMSO) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Column 11: Growth Control (Bacteria + Media + DMSO).[4]

    • Column 12: Sterility Control (Media only).

  • Inoculation: Add 100 µL of bacterial suspension to wells 1–11.

  • Incubation: 37°C for 18–24 hours.

  • Readout (The "INT" Method):

    • Add 40 µL of INT or TTC dye to each well.

    • Incubate for 30–60 minutes.

    • Result: Viable bacteria reduce the dye to a pink/red color. The MIC is the lowest concentration that remains clear (no color change).

Mammalian Cytotoxicity Assay (MTT/CCK-8)

Context: To determine the Selectivity Index (SI =


), you must measure toxicity against mammalian cells (e.g., HEK293 or Vero cells).

Mechanism: The MTT assay relies on mitochondrial succinate dehydrogenase to convert the yellow tetrazolium salt into purple formazan crystals. This is ideal for pyridine thiazolones as it is an absorbance readout (OD 570 nm), minimizing interference from the compound's potential fluorescence.

Protocol: MTT Assay
  • Seeding: Seed cells at

    
     cells/well in 100 µL media. Incubate 24h for attachment.
    
  • Treatment: Remove old media. Add 100 µL of fresh media containing serially diluted compound (prepared via the Intermediate Dilution method).

    • Control: 0.5% DMSO vehicle control.

    • Blank: Media only (no cells).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate 3–4 hours.

  • Solubilization: Carefully remove supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.

  • Measurement: Read Absorbance at 570 nm (Reference: 630 nm).

Data Analysis & Selectivity

Calculate % Viability:



Selectivity Index (SI) Table:

Compound IDMIC (µg/mL) [Bacteria]CC50 (µg/mL) [Mammalian]Selectivity Index (SI)Interpretation
PT-01 4.0> 64.0> 16.0Promising Lead (High potency, low tox)
PT-02 32.030.0~ 0.9Toxic (Non-selective)
PT-03 > 128> 128N/AInactive

Mechanism of Action (MOA) Visualization

Pyridine thiazolones often act as "Type II" kinase inhibitors or DNA intercalators. The following diagram illustrates the pathway interrogation logic.

MOA_Logic Compound Pyridine-Thiazolone Hybrid Target1 Bacterial Target (DNA Gyrase / MurB) Compound->Target1 Selectivity? Target2 Mammalian Target (e.g., VEGFR-2 / EGFR) Compound->Target2 Off-target? Assay1 Assay: MIC (Broth Microdilution) Target1->Assay1 Assay2 Assay: Kinase Inhibition (ADP-Glo / Western Blot) Target2->Assay2 Outcome1 Bacterial Death (Bactericidal) Assay1->Outcome1 Outcome2 Apoptosis Induction (Caspase-3 Activation) Assay2->Outcome2

Caption: Dual-pathway interrogation for antimicrobial efficacy vs. mammalian off-target toxicity.

References

  • Mohamed, M. S., et al. (2020). "Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives." Arabian Journal of Chemistry.

  • BenchChem Technical Support. "Improving the Solubility of Thiazole Compounds in Biological Assays." BenchChem Application Notes.

  • National Institutes of Health (NIH). "Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells." Assay Guidance Manual.

  • Al-Wahaibi, L. H., et al. (2023). "Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking." Molecules (MDPI).

  • Clinical and Laboratory Standards Institute (CLSI). "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standard M07.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: CHEM-SUP-2024-PYR-THZ Subject: Yield Improvement & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

The synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (also known as 4-(pyridin-2-yl)thiazol-2(3H)-one) is a variation of the Hantzsch thiazole synthesis.[1][2] While the classic Hantzsch reaction uses thiourea to produce aminothiazoles, this specific target requires Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate to generate the thiazolone core.

The Primary Failure Mode: The presence of the pyridine ring introduces a nucleophilic nitrogen atom that competes with the thiocyanate anion, leading to self-quaternization (polymerization) of the starting material before the reaction begins. This guide addresses this specific instability and the subsequent isolation challenges due to the amphoteric nature of the product.

Module 1: Critical Reagent Control (The "Black Tar" Issue)

Symptom: The reaction mixture turns into a black, intractable tar within minutes of mixing, or the starting material appears as a dark green/black sticky solid before use.

Root Cause: The starting material, 2-bromo-1-(pyridin-2-yl)ethan-1-one (α-bromoacetylpyridine), is highly unstable as a free base. The pyridine nitrogen acts as a nucleophile and attacks the alkyl bromide of a neighboring molecule, causing rapid polymerization (self-quaternization).

Corrective Action:

  • Use the Hydrobromide Salt: Never store or use the free base. Ensure you are using 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide . The protonation of the pyridine nitrogen (

    
    ) deactivates its nucleophilicity, preventing polymerization.
    
  • In-Situ Stabilization: If you must generate the bromoketone from acetylpyridine, add 48% HBr immediately after bromination and isolate the salt.

Reagent FormStabilityRisk LevelRecommendation
Free Base< 1 HourCriticalDO NOT USE
HBr SaltMonths (-20°C)LowStandard Standard

Module 2: Reaction Optimization (The Cyclization Bottleneck)

Symptom: TLC shows consumption of starting material, but the yield of the desired thiazolone is low (<30%), with multiple spots indicating intermediate stagnation.

Technical Insight: The reaction proceeds in two steps:[3][4]

  • S-Alkylation: KSCN attacks the alpha-carbon to form a thiocyanatoketone intermediate.

  • Cyclization: The nitrogen of the thiocyanate group must attack the carbonyl carbon. This step is acid-catalyzed. [4]

If the reaction is run in neutral ethanol, the intermediate (2-thiocyanato-1-(pyridin-2-yl)ethan-1-one) often forms but fails to cyclize efficiently, eventually degrading.

Protocol Adjustment:

  • Solvent System: Switch from pure Ethanol to Ethanol/Acetic Acid (3:1) or use pure Glacial Acetic Acid .

  • Catalysis: The presence of acid (AcOH or HCl) protonates the carbonyl oxygen, increasing its electrophilicity and facilitating the ring closure.

Mechanism & Failure Points Visualization

ReactionPathway Start Reactants: 2-Bromoacetylpyridine HBr + KSCN Inter Intermediate: 2-Thiocyanatoketone Start->Inter S-Alkylation (Fast) Polymer FAILURE MODE: Pyridinium Polymers (Black Tar) Start->Polymer Free Base Instability Product Target Product: 4-(Pyridin-2-yl)thiazol-2-one Inter->Product Acid Catalyzed Cyclization (Slow) Inter->Polymer Thermal Decomp (No Acid)

Caption: Figure 1. Reaction pathway showing the critical necessity of acid catalysis to drive the intermediate toward the product rather than decomposition.

Module 3: Work-up & Purification (The pH Trap)

Symptom: The reaction looks clean on TLC, but upon work-up (filtration or extraction), the product is lost to the aqueous layer or cannot be crystallized.

Root Cause: The product contains a pyridine ring (basic, pKa ~5.2) and a thiazolone ring (weakly acidic/tautomeric).

  • In Acid (Reaction mixture): The pyridine nitrogen is protonated. The molecule is a water-soluble salt.

  • In Strong Base (pH > 10): The thiazolone ring can open (hydrolysis).

Troubleshooting The Isolation: You cannot simply filter the reaction mixture directly if it is highly acidic. You must neutralize it to the Isoelectric Point (approx pH 6-7) to precipitate the free base form of the product.

pH ConditionSpecies StateSolubilityAction
pH < 4 (Acidic)Pyridinium SaltWater SolubleDo not filter yet. Neutralize.
pH 6 - 7.5 Neutral Molecule Precipitates Target for Isolation.
pH > 10 (Basic)Ring HydrolysisSoluble/DegradedAvoid strong bases (NaOH).

FAQ: Rapid Troubleshooting

Q: Can I use Ammonium Thiocyanate instead of Potassium Thiocyanate? A: Yes. Ammonium thiocyanate (


) is often preferred because it is more soluble in organic solvents like ethanol. However, ensure it is dry; water competes with the nucleophilic attack.

Q: My product is colored yellow/orange. Is it impure? A: Likely yes. The pure thiazolone is typically an off-white to pale cream solid. Yellow/Orange colors indicate sulfur impurities or traces of iodine/bromine liberation. Recrystallize from Ethanol/Water or Acetic Acid.

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this reaction. It suppresses side reactions by reducing the time the unstable bromoketone is exposed to heat.

  • Settings: 80°C, 10-15 minutes, Ethanol/AcOH solvent.

Optimized Standard Protocol

Objective: Synthesis of 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (10 mmol scale).

Reagents:

  • 2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide: 2.81 g (10 mmol)

  • Potassium Thiocyanate (KSCN): 1.17 g (12 mmol, 1.2 eq)

  • Solvent: Glacial Acetic Acid (20 mL) OR Ethanol (20 mL) + Conc. HCl (0.5 mL)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the bromoketone hydrobromide in the solvent.

    • Note: Do not use the free base.

  • Addition: Add KSCN in one portion.

  • Cyclization:

    • Method A (Thermal): Reflux the mixture for 2–4 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Method B (Microwave): Seal in a microwave vial. Heat to 80°C for 15 minutes.

  • Work-up (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 100 mL of ice-water .

    • The solution will likely be clear (product is protonated).

    • Slowly add saturated Sodium Bicarbonate (

      
      ) solution with stirring until pH reaches ~7.0.
      
    • A solid precipitate should form.

  • Isolation:

    • Filter the solid using a Buchner funnel.[3]

    • Wash with cold water (2 x 10 mL) to remove inorganic salts.

    • Wash with cold diethyl ether (1 x 10 mL) to remove non-polar impurities.

  • Purification: Recrystallize from hot Ethanol.

References

  • Hantzsch Thiazole Synthesis Overview

    • Citation: BenchChem. (2025).[5] "Optimization of Hantzsch Thiazole Synthesis Reaction Conditions."

    • Source:

  • Pyridine-Thiazole Hybrid Synthesis

    • Citation: Al-Warhi, T., et al. (2023). "Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole hybrids." RSC Advances.
    • Source:

  • Reagent Stability (Bromoketone HBr)

    • Citation: Sigma-Aldrich Safety Data Sheet. "2-Bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide."
    • Source:

  • Thiocyanate Reactivity

    • Citation: Wagner, A., & Ofial, A. R. (2015).[6] "Potassium Thiocyanate as Source of Cyanide for the Oxidative α-Cyanation." Journal of Organic Chemistry.

    • Source:

Sources

Technical Support Center: Solving Solubility Challenges of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one and related heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to rationally design experiments and overcome solubility hurdles in your research. Poor aqueous solubility is a common challenge in drug discovery, often hindering the progression of promising lead compounds.[1][2] This guide will equip you with the knowledge and practical steps to effectively address this issue.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one compound poorly soluble in aqueous solutions?

A1: The limited aqueous solubility of this compound likely stems from its molecular structure. The presence of aromatic pyridine and thiazole rings contributes to its hydrophobicity.[1] While the pyridine ring can be protonated to enhance solubility, the overall molecule may have a crystalline structure with strong intermolecular interactions, further reducing its ability to dissolve in water.[2]

Q2: What are the initial steps I should take to assess the solubility of my compound?

A2: A systematic approach is key. Begin by determining the equilibrium solubility in a range of relevant aqueous buffers (e.g., pH 5.0, 7.4, and 9.0) and common organic solvents (e.g., DMSO, ethanol, methanol). This will provide a baseline understanding of your compound's physicochemical properties. It is also highly recommended to determine the compound's pKa and logP values, as these will guide your selection of the most appropriate solubilization strategy.

Q3: Can I just use DMSO to dissolve my compound for in vitro assays?

A3: While DMSO is a powerful solvent and often used for initial stock solutions, relying solely on it can be problematic.[3] High concentrations of DMSO can be toxic to cells and may interfere with assay results.[3] The goal is to find a formulation that is biocompatible and maintains the compound in a soluble state under physiological conditions. Therefore, it is crucial to minimize the final concentration of DMSO in your experiments, typically to less than 0.5%.

Q4: What are the main strategies to improve the solubility of a compound like 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one?

A4: There are several effective approaches, which can be broadly categorized as:

  • pH Adjustment: Leveraging the ionizable pyridine moiety.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[4][5]

  • Use of Surfactants: Employing detergents to form micelles that encapsulate the compound.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes.[6]

  • Solid Dispersion: Creating an amorphous dispersion of the compound in a polymer matrix.[3][4][5][7]

The choice of strategy will depend on the specific properties of your compound and the requirements of your experiment.

Troubleshooting Guides & Experimental Protocols

I. pH-Dependent Solubility Enhancement

The Principle: The pyridine ring in 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one contains a basic nitrogen atom that can be protonated at acidic pH. This ionization increases the polarity of the molecule, thereby enhancing its aqueous solubility.[8]

Troubleshooting Workflow:

G start Start: Poor Aqueous Solubility pka Determine pKa of the Pyridine Moiety start->pka ph_adjust Prepare Buffers Below the pKa pka->ph_adjust solubility_test Test Solubility in Acidic Buffers ph_adjust->solubility_test success Success: Compound Dissolved solubility_test->success Visually Clear Solution fail Failure: Still Insoluble solubility_test->fail Precipitate Remains next_strategy Proceed to Co-solvency or Other Methods fail->next_strategy

Caption: Workflow for pH-dependent solubility enhancement.

Protocol: pH Modification

  • Determine the pKa: If the pKa of the pyridine nitrogen is not known, it can be estimated using computational tools or determined experimentally via potentiometric titration.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 7.4 (e.g., citrate, phosphate buffers).

  • Solubility Assessment:

    • Add a known excess amount of your compound to a fixed volume of each buffer.

    • Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC.[9][10]

  • Data Analysis: Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

II. Co-solvency Approach

The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby increasing the solubility of non-polar compounds.[4][5] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).

Troubleshooting Workflow:

G start Start: pH Adjustment Ineffective select_cosolvent Select Biocompatible Co-solvents (e.g., Ethanol, PEG 400) start->select_cosolvent prepare_mixtures Prepare Aqueous Mixtures with Increasing Co-solvent Concentration select_cosolvent->prepare_mixtures solubility_test Determine Solubility in Each Mixture prepare_mixtures->solubility_test success Success: Desired Concentration Achieved solubility_test->success fail Failure: Limited Solubility or High Co-solvent % Required solubility_test->fail Insoluble optimize Optimize Co-solvent Concentration for Efficacy and Low Toxicity success->optimize next_strategy Consider Surfactants or Complexation fail->next_strategy

Caption: Co-solvency approach for solubility enhancement.

Protocol: Co-solvent System Development

  • Co-solvent Selection: Choose a panel of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol, PEG 400).

  • System Preparation: Prepare a series of co-solvent/water mixtures at various ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or a relevant buffer).

  • Solubility Determination:

    • Follow the same procedure as for the pH-dependent solubility assessment, using the co-solvent mixtures instead of different pH buffers.

  • Data Analysis: Plot solubility against the co-solvent concentration to determine the most effective system. Be mindful of the potential for the co-solvent to impact your downstream biological assays.

Quantitative Data Summary (Hypothetical)

Solubilization StrategySolvent SystemHypothetical Solubility (µg/mL)
pH Adjustment pH 7.4 Buffer< 1
pH 5.0 Buffer10
pH 3.0 Buffer50
Co-solvency 10% Ethanol in pH 7.4 Buffer5
20% Ethanol in pH 7.4 Buffer25
10% PEG 400 in pH 7.4 Buffer8
20% PEG 400 in pH 7.4 Buffer40
III. Advanced Strategies: Complexation and Solid Dispersions

If pH adjustment and co-solvency are insufficient, more advanced formulation techniques may be necessary.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior. They can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.

  • Amorphous Solid Dispersions: This technique involves dispersing the crystalline drug in a polymer matrix, converting it to a higher-energy amorphous form.[3][7] This can significantly improve the dissolution rate and apparent solubility.[4][5] This is often achieved through spray drying or hot-melt extrusion.[3]

References

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents - IJSAT. (2025, May 24). Retrieved from [Link]

  • 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. PubChem. Retrieved from [Link]

  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. (2016). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Improving solubility via structural modification. (2018). ResearchGate. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved from [Link]

  • Formulation of Poorly Soluble Drugs: A Modern Simulation-Based Approach. (2014, May 7). American Pharmaceutical Review. Retrieved from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. Retrieved from [Link]

  • Synthesis and evaluation of a novel pyridinyl thiazolidine derivative as an antioxidant and corrosion inhibitor for mild steel in acidic environments. (2024, March 19). Arabian Journal of Chemistry. Retrieved from [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. (2017). Longdom Publishing. Retrieved from [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020, November 30). Arabian Journal of Chemistry. Retrieved from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). Molecules. Retrieved from [Link]

  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). Retrieved from [Link]

  • Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. (2020, June 25). ADMET and DMPK. Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). ResearchGate. Retrieved from [Link]

  • Synthesis and Antioxidant Activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis and biological profile of 2,3-dihydro[1][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024, March 1). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • 2-(2-amino-4-methyl-1,3-thiazol-5-yl)-4,5-dichloro-3(2H)-pyridazinone. ChemSynthesis. Retrieved from [Link]

  • [4-(pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride. Thoreauchem. Retrieved from [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021, October 26). Molecules. Retrieved from [Link]

  • N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide. PubChem. Retrieved from [Link]

  • Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. (2017). Scientific Reports. Retrieved from [Link]

  • Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024, February 27). Yanbu Journal of Engineering and Science. Retrieved from [Link]

  • Synthesis, antimicrobial and antioxidant activities of pyridyl substituted thiazolyl triazole derivatives. (2022). Brazilian Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (2001). Trends in Analytical Chemistry. Retrieved from [Link]

  • SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. (2023). Dialnet. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Spectroscopic Identification of 2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry, the thiazole scaffold is a cornerstone, underpinning the structure of numerous pharmacologically active agents. Among its many derivatives, 2,3-dihydro-1,3-thiazol-2-one represents a key structural motif. Its unambiguous identification is paramount in synthetic chemistry and drug development to ensure the integrity of lead compounds and to understand reaction pathways. This guide provides an in-depth comparison of the infrared (IR) spectroscopic features of 2,3-dihydro-1,3-thiazol-2-one against common synthetic precursors and byproducts. Furthermore, it benchmarks IR spectroscopy against other analytical techniques, offering a holistic perspective on its identification.

The Vibrational Fingerprint: Decoding the IR Spectrum of 2,3-dihydro-1,3-thiazol-2-one

Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" based on the functional groups present. For 2,3-dihydro-1,3-thiazol-2-one, the key to its identification lies in the characteristic absorption bands of its cyclic amide (lactam) structure.

The most prominent and diagnostic peak in the IR spectrum of 2,3-dihydro-1,3-thiazol-2-one and its derivatives is the carbonyl (C=O) stretching vibration of the lactam ring. This strong absorption typically appears in the range of 1680-1735 cm⁻¹ [1][2]. The exact position of this peak can be influenced by the substituents on the ring and the physical state of the sample.

Other expected characteristic absorption bands for 2,3-dihydro-1,3-thiazol-2-one include:

  • N-H Stretching: For the unsubstituted compound, a medium to strong absorption band is expected in the region of 3100-3300 cm⁻¹ , corresponding to the N-H stretch of the secondary amide.

  • C-N Stretching: The stretching vibration of the C-N bond within the ring is expected to appear in the region of 1200-1350 cm⁻¹ .

  • C-S Stretching: The C-S bond vibration typically gives rise to a weaker absorption in the fingerprint region, generally between 600-800 cm⁻¹ .

  • C-H Stretching: The stretching vibrations of the C-H bonds on the thiazole ring will be observed in the range of 2850-3000 cm⁻¹ .

Comparative IR Analysis: Distinguishing from Precursors and Byproducts

A crucial aspect of spectroscopic identification is the ability to differentiate the target molecule from its synthetic precursors and potential side-products. A common synthesis route to the 2,3-dihydro-1,3-thiazol-2-one core involves the reaction of a thiourea derivative with an α-halo carbonyl compound, such as chloroacetaldehyde.

CompoundKey Diagnostic IR Peaks (cm⁻¹)
2,3-dihydro-1,3-thiazol-2-one ~1700 (strong, sharp C=O stretch of lactam) , ~3200 (medium N-H stretch), ~1300 (C-N stretch)
Thiourea Multiple strong bands in the 3100-3400 cm⁻¹ region (N-H stretching), a strong thioamide I band (primarily C=S stretch) around 1585 cm⁻¹ , and a thioamide II band (C-N stretching and N-H bending) around 1450 cm⁻¹ [3]. The absence of a strong carbonyl peak in the 1700 cm⁻¹ region is a key differentiator.
Chloroacetaldehyde A strong carbonyl (C=O) stretching band characteristic of aldehydes, typically found between 1720-1740 cm⁻¹ . The C-H stretch of the aldehyde group appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹ [4]. The presence of the C-Cl stretch is expected in the fingerprint region, typically between 600-800 cm⁻¹ . In solution, it may exist in equilibrium with its hydrate or as a trimer, which can complicate the spectrum[1].
Rhodanine (a related thiazolidinone) Exhibits a cis amide I mode with bands around 1713 cm⁻¹ and 1779 cm⁻¹ and a thioamide II mode around 1176-1187 cm⁻¹ [].

The clear distinction lies in the appearance of the strong lactam C=O stretch around 1700 cm⁻¹ for 2,3-dihydro-1,3-thiazol-2-one, which is absent in thiourea. While chloroacetaldehyde also possesses a carbonyl group, its stretching frequency is typically higher than that of the lactam in the target molecule.

Beyond Infrared: A Multi-faceted Approach to Identification

While IR spectroscopy is a powerful tool for functional group analysis, a comprehensive identification of 2,3-dihydro-1,3-thiazol-2-one relies on the synergistic use of multiple analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

  • ¹H NMR: For the unsubstituted 2,3-dihydro-1,3-thiazol-2-one, one would expect to see distinct signals for the protons on the thiazole ring and the N-H proton. The chemical shifts and coupling patterns of the ring protons would be characteristic of the dihydrothiazole structure.

  • ¹³C NMR: The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon of the lactam, typically in the downfield region (around 170-180 ppm)[5]. The other carbon atoms of the ring would also have distinct chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum of 2,3-dihydro-1,3-thiazol-2-one would show a molecular ion peak corresponding to its molecular weight (101.13 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern can provide structural information. For instance, the cleavage of the thiazole ring can lead to characteristic fragment ions[6].

The following diagram illustrates a logical workflow for the identification of 2,3-dihydro-1,3-thiazol-2-one, integrating these analytical techniques.

G cluster_synthesis Synthesis cluster_analysis Analytical Workflow cluster_comparison Comparative Analysis Synthesis Reaction of Thiourea and Chloroacetaldehyde Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification IR IR Spectroscopy (Initial Functional Group Analysis) NMR NMR Spectroscopy (¹H and ¹³C) (Structural Elucidation) IR->NMR Presence of C=O and N-H Thiourea_IR IR of Thiourea (No C=O stretch) IR->Thiourea_IR Chloroacetaldehyde_IR IR of Chloroacetaldehyde (Aldehyde C=O stretch) IR->Chloroacetaldehyde_IR MS Mass Spectrometry (Molecular Weight and Fragmentation) NMR->MS Plausible Structure Final_ID Confirmed Identification of 2,3-dihydro-1,3-thiazol-2-one NMR->Final_ID Correct ¹H and ¹³C Chemical Shifts MS->Final_ID Correct MW and Fragmentation Purification->IR

Caption: Workflow for the synthesis and identification of 2,3-dihydro-1,3-thiazol-2-one.

Experimental Protocols

Synthesis of 2,3-dihydro-1,3-thiazol-2-one

This protocol is a general procedure adapted from the synthesis of related thiazolidinone derivatives.

Materials:

  • Thiourea

  • Chloroacetaldehyde (handle with care, toxic and corrosive)

  • Anhydrous sodium acetate

  • Ethanol

  • Distilled water

Procedure:

  • Dissolve thiourea (1 equivalent) and anhydrous sodium acetate (1.2 equivalents) in a minimal amount of hot ethanol in a round-bottom flask equipped with a reflux condenser.

  • Slowly add a solution of chloroacetaldehyde (1 equivalent) in ethanol to the refluxing mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2,3-dihydro-1,3-thiazol-2-one.

IR Spectroscopy Sample Preparation

KBr Pellet Method:

  • Grind a small amount of the dried sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Transfer the powder to a pellet-forming die.

  • Press the die under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Conclusion

The identification of 2,3-dihydro-1,3-thiazol-2-one is reliably achieved through a combination of analytical techniques, with IR spectroscopy serving as a rapid and effective initial screening method. The characteristic carbonyl stretch of the lactam ring provides a strong indication of the presence of the thiazolidinone core. However, for unambiguous structural confirmation, it is essential to corroborate the IR data with NMR spectroscopy and mass spectrometry. This multi-technique approach ensures the scientific rigor required in research and drug development.

References

  • Bellamy, L. J. (1975). The Infra-red Spectra of Complex Molecules. Chapman and Hall.
  • Ford, R. G. (1976). The microwave spectrum of chloroacetaldehyde. The Journal of Chemical Physics, 65(1), 354–360.
  • López-Cara, L. C., Carrión, M. D., Entrena, A., Gallo, M. A., Espinosa, A., & Campos, J. M. (2012). NMR spectroscopic characterization of new 2,3-dihydro-1,3,4-thiadiazole derivatives. Magnetic Resonance in Chemistry, 50(7), 515–522.
  • National Center for Biotechnology Information. (n.d.). 2,3-Dihydro-1,3-thiazol-2-one. PubChem Compound Database. Retrieved from [Link]

  • Okuma, K., Shiki, K., & Shioji, K. (2020). A convenient synthesis of 2,3-dihydro-1,2,4-thiadiazoles, 4,5-dihydro-1,3-thiazoles, and 1,3-thiazoles. Heterocycles, 100(6), 880.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Rahimizadeh, M., Bakavoli, M., & Shiri, A. (2016). Efficient One-Pot Synthesis of Thiazol-2-imine Derivatives through Regioselective Reaction Between Primary Amines, Phenylisothiocyanate, and α-Chloroacetaldehyde. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1438–1443.
  • ResearchGate. (n.d.). Representative 13 C NMR data of 4-thiazolidinone. Retrieved from [Link]

  • Salman, B. S., & Al-Janabi, A. H. (2022). Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. Molecules, 27(13), 4057.
  • Spectroscopic Society of Japan. (1962). Infrared Spectra of Thiourea and its Inclusion Compounds. I. Vibrational Spectrum of Rhombohedral Thiourea. Journal of the Spectroscopical Society of Japan, 10(4), 197-203.
  • Stuart, B. H. (2004).
  • The Royal Society of Chemistry. (2018). Supporting information. Retrieved from [Link]

  • Trivedi, J., & Undavia, N. (2012). Pharmacological evaluation of some synthesized thiazolidinone derivatives containing Mannich base of sydnone and p-phenylenediamine. Journal of Saudi Chemical Society, 16(4), 437–444.
  • Turos, E., & Konaklieva, M. I. (2013). Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Journal of Heterocyclic Chemistry, 50(S1), E233-E238.
  • Viana, G. S. B., de Lacerda, D. I. S., do Nascimento, N. R. F., & de Andrade, G. M. (2021). Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molbank, 2021(4), M1284.
  • Zappia, G., GACS, & Menghini, L. (2007). Multiple tandem mass spectrometry-based investigation of the behaviour of some thiazol-benzimidazolones and 2-benzimidazolylsulfanyl ethanones. Journal of Mass Spectrometry, 42(9), 1149–1162.

Sources

X-ray crystal structure of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one: A Comparative Analysis

Introduction: The Therapeutic Promise of Pyridinyl-Thiazole Scaffolds

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2] This scaffold is present in numerous FDA-approved drugs and natural products, such as Vitamin B1, and its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and CNS-modulating properties.[1][2][3][4] When hybridized with a pyridine ring, the resulting pyridinyl-thiazole framework creates a class of compounds with significant potential for drug development, demonstrating efficacy in areas like cancer and microbial infections.[5][6]

For drug development professionals, understanding the precise three-dimensional arrangement of atoms in these molecules is paramount. The molecular geometry dictates how a compound interacts with its biological target, influencing its efficacy, selectivity, and pharmacokinetic properties. While numerous pyridinyl-thiazole derivatives have been synthesized, obtaining high-resolution structural data remains a critical step in advancing from a promising lead compound to a clinical candidate. This guide provides a comprehensive overview of the primary method for this task—single-crystal X-ray diffraction (SCXRD)—and compares it with other powerful analytical techniques, using the specific case of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one as a focal point.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction is an unparalleled technique for determining the precise atomic coordinates of a small molecule in its solid state.[7] It provides unambiguous data on bond lengths, bond angles, and the overall conformation of the molecule, which is invaluable for structure-activity relationship (SAR) studies.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that requires precision and an understanding of the underlying physical chemistry. Each step is designed to overcome specific challenges and ensure the final data is of the highest possible quality.

Step 1: Crystallization

  • Objective: To grow a single, well-ordered crystal of at least 50-100 micrometers in size, free from significant defects.

  • Protocol:

    • Solvent Selection: Begin by screening for a solvent or solvent system in which the compound has moderate solubility. High solubility prevents crystal nucleation, while poor solubility leads to amorphous precipitation. For pyridinyl-thiazole derivatives, solvents like ethanol, acetone, or tetrahydrofuran (THF) are common starting points.[8]

    • Slow Evaporation: Dissolve the compound in the chosen solvent to near-saturation in a clean vial. Loosely cap the vial or cover it with parafilm perforated with a few pinholes. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

    • Causality: Slow evaporation provides molecules with sufficient time to self-assemble into a thermodynamically stable, ordered crystal lattice rather than crashing out of solution as a disordered powder.

  • Self-Validation: The formation of visually distinct, non-opaque crystals with well-defined facets is the primary indicator of success.

Step 2: Crystal Mounting and Data Collection

  • Objective: To mount a suitable crystal and collect a complete set of diffraction data.

  • Protocol:

    • Mounting: Using a micro-loop tool under a microscope, carefully select a single crystal and suspend it in a cryo-protectant oil (e.g., Paratone-N). Mount the loop onto a goniometer head.

    • Cryo-cooling: Immediately place the mounted crystal into a stream of cold nitrogen gas (typically at 100 K).

    • Causality: Cryo-cooling minimizes atomic thermal vibrations and significantly reduces radiation damage from the high-intensity X-ray beam, leading to a higher-resolution dataset.[9]

    • Data Collection: Mount the goniometer onto the diffractometer. An automated routine will then rotate the crystal in the X-ray beam, collecting hundreds of diffraction images at different orientations. Modern diffractometers often use Molybdenum (Mo Kα) or Copper (Cu Kα) radiation sources.[8][10]

Step 3: Structure Solution and Refinement

  • Objective: To process the diffraction data to generate an electron density map and refine the atomic model.

  • Protocol:

    • Data Integration & Scaling: Software is used to integrate the raw diffraction spots from the images, scale the intensities, and merge the data into a single reflection file.

    • Structure Solution: The "phase problem" is the primary hurdle here.[11] For small molecules, direct methods are typically used to mathematically derive initial phase estimates, which allows for the calculation of a preliminary electron density map.

    • Model Building & Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to minimize the difference between the observed diffraction data and the data calculated from the model. The quality of the final model is assessed using metrics like the R-factor (R1).[10]

Workflow Diagram: SCXRD

SCXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Powder Synthesized Compound (Powder) Crystallization Crystallization (Slow Evaporation) Powder->Crystallization Solvent Screening SingleCrystal Single Crystal (>50 µm) Crystallization->SingleCrystal Mounting Crystal Mounting & Cryo-cooling SingleCrystal->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Processing Data Processing (Integration & Scaling) Diffraction->Processing Solution Structure Solution (Direct Methods) Processing->Solution Refinement Model Building & Refinement Solution->Refinement FinalStructure Final Crystal Structure (CIF File) Refinement->FinalStructure

Caption: The experimental workflow for single-crystal X-ray diffraction.

Comparative Structural Analysis: The Pyridinyl-Thiazole Core

While a published crystal structure for 4-(pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is not currently available in open databases, we can gain significant insight by analyzing a closely related analogue: 4-(Pyridin-2-yl)-1,3-thiazol-2-amine (CSD Refcode: ZARXIG, CCDC Number: 232174).[12] This compound differs only by the substitution at the 2-position of the thiazole ring (an amine group instead of a carbonyl oxygen and N-H).

Parameter4-(Pyridin-2-yl)-1,3-thiazol-2-amine4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one (Predicted)
Formula C₈H₇N₃SC₈H₆N₂OS
Key Functional Group Primary Amine (-NH₂)Thio-amide/Lactam (-C(=O)NH-)
Hydrogen Bond Donor Yes (Amine N-H)Yes (Ring N-H)
Hydrogen Bond Acceptor Yes (Pyridyl N, Thiazole N)Yes (Pyridyl N, Carbonyl O)
Intermolecular Forces N-H···N hydrogen bonds are likely to dominate the crystal packing.N-H···O=C hydrogen bonds are expected to be the primary interaction, potentially forming robust dimers or chains.
Planarity The dihedral angle between the pyridine and thiazole rings is a key conformational parameter.Similar planarity is expected, but crystal packing forces driven by the strong carbonyl interactions could influence the final torsion angle.

This comparison highlights a crucial aspect of medicinal chemistry: a seemingly minor chemical modification can have a profound impact on the solid-state structure and, by extension, properties like solubility and stability. The carbonyl group in the target compound is a strong hydrogen bond acceptor, which would likely lead to a different, potentially more stable, crystal packing arrangement than its amine analogue.

Alternative and Complementary Structural Elucidation Techniques

Obtaining diffraction-quality single crystals can be a significant bottleneck. When SCXRD is not feasible, or when information about the molecule's behavior in solution is required, researchers can turn to a powerful toolbox of alternative techniques.[7][11][13]

TechniquePrincipleSample RequirementKey AdvantageKey Limitation
Single-Crystal X-ray Diffraction (SCXRD) X-ray scattering from a single crystal.Single crystal (~50-200 µm).Provides unambiguous, high-resolution atomic coordinates in the solid state.Requires high-quality single crystals, which can be difficult to grow.
Nuclear Magnetic Resonance (NMR) Measures nuclear spin properties in a magnetic field. 2D-NMR (e.g., NOESY) reveals through-space proximity of atoms.Soluble compound (~1-5 mg).Determines the structure and dynamics in solution, which is more biologically relevant.[11]Provides conformational restraints, not precise atomic coordinates. Resolution is lower than SCXRD.
Powder X-ray Diffraction (PXRD) X-ray scattering from a microcrystalline powder.Microcrystalline powder (~5-10 mg).Useful for phase identification, polymorphism screening, and can be combined with Crystal Structure Prediction (CSP) to solve structures.[13]Provides 1D data; structure solution is complex and often requires computational modeling (CSP).
3D Electron Diffraction (MicroED) Electron scattering from nanocrystals.Nanocrystalline powder.Can determine high-resolution structures from crystals far too small for X-ray methods.[13]An evolving technique; data can be more complex to process due to dynamical scattering effects.[14]
The Power of a Multi-Technique Approach

For drug development professionals, no single technique tells the whole story.

  • SCXRD provides the static, solid-state blueprint.

  • NMR reveals how the molecule behaves and flexes in a solution environment, closer to physiological conditions.[15]

  • PXRD is essential for quality control in manufacturing, ensuring batch-to-batch consistency of the correct solid form.[7]

By integrating data from multiple methods, scientists can build a comprehensive understanding of a molecule's structural landscape, leading to more informed decisions in the design and development of new therapeutics.

Conclusion

The structural elucidation of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one and its derivatives is a critical task that directly supports rational drug design. While single-crystal X-ray diffraction remains the definitive method for determining solid-state structure, its success hinges on the challenging step of crystal growth. By understanding the detailed workflow of SCXRD and appreciating its place within a broader arsenal of analytical tools—including NMR, PXRD, and MicroED—researchers can develop a robust strategy for characterizing novel therapeutic agents. The comparative analysis of the target molecule with its amine analogue underscores how subtle chemical changes can influence intermolecular interactions, providing a clear rationale for pursuing the crystal structure of each new derivative to unlock its full therapeutic potential.

References

  • Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science.
  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar.
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024). ResearchGate.
  • THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (n.d.). Jetir.Org.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics.
  • Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. (2023). International Union of Crystallography.
  • XFELs make small molecule crystallography without crystals possible. (2022). Chemistry World.
  • 4-(Pyridin-2-yl)-1,3-dithiol-2-one. (n.d.). National Institutes of Health (NIH).
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. (2020). Arabian Journal of Chemistry.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). MDPI.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications.
  • Novel pyridine-thiazole hybrid: synthesis, structural characterisation and adme predictions. (2025). DergiPark.
  • 4-(Pyridin-2-yl)-1,3-thiazol-2-amine. (n.d.). PubChem.
  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure.
  • Derivatives of Pyridine and Thiazole Hybrid: Synthesis, DFT, Biological Evaluation via Antimicrobial and DNA Cleavage Activity. (n.d.). ResearchGate.
  • Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. (n.d.). Sygnature Discovery.
  • 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. (2011). ResearchGate.
  • Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. (n.d.). ePrints Soton.

Sources

Thiazol-2-one vs. Thiazol-2-thione: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the thiazole scaffold is a cornerstone, forming the backbone of numerous biologically active compounds.[1][2] The substitution at the 2-position of the thiazole ring, in particular, has a profound impact on the molecule's pharmacological profile. This guide provides an in-depth, objective comparison of the biological activities of two key classes of thiazole derivatives: thiazol-2-ones and thiazol-2-thiones. By synthesizing data from multiple studies, we will explore their respective potencies in anticancer and antimicrobial applications, delve into the mechanistic underpinnings of their actions, and provide a detailed experimental protocol for their evaluation.

The Structural Nuances: A Tale of Two Heterocycles

The core difference between thiazol-2-one and thiazol-2-thione lies in the exocyclic atom at the 2-position of the thiazolidine ring: an oxygen atom in the former and a sulfur atom in the latter. This seemingly minor alteration can significantly influence the compound's electronic distribution, lipophilicity, and hydrogen bonding capacity, thereby dictating its interaction with biological targets.

Comparative Biological Activity: A Data-Driven Overview

While direct, head-to-head comparative studies of identically substituted thiazol-2-one and thiazol-2-thione derivatives are limited, a survey of the literature provides valuable insights into their relative biological activities across different therapeutic areas.

Anticancer Activity

Both thiazol-2-one and thiazol-2-thione derivatives have demonstrated significant potential as anticancer agents.[3][4] The thiazolidine-2,4-dione (TZD) scaffold, which incorporates a thiazol-2-one moiety, has been extensively investigated for its anticancer properties.[5][6]

Compound Class Derivative Cancer Cell Line IC50 (µM) Reference
Thiazol-2-one (Thiazolidine-2,4-dione) Compound 15 HepG2 (Liver)0.04[7]
Compound 15 MCF-7 (Breast)0.09[7]
Compound 4c MCF-7 (Breast)2.57 ± 0.16[3]
Compound 4c HepG2 (Liver)7.26 ± 0.44[3]
Compound T21 (Rhodanine derivative)Huh7 (Liver)2-16[4][8]
Thiazol-2-thione Compound 36 (2-thioxothiazolidinone)-log GI50 = 5.38[9]

Note: The data presented above are from different studies and should be interpreted with caution as experimental conditions may vary.

One study directly compared a series of thiazolyl-2,4-thiazolidinedione (containing a thiazol-2-one) and rhodanine (a thiazolidine-2-thione) compounds for their anticancer activities against hepatocellular carcinoma cell lines.[4][8] The results indicated that specific rhodanine derivatives exhibited very strong anticancer effects.[4][8] For instance, compound T21 was identified as a highly effective agent with IC50 values ranging from 2 to 16 µM across six different cancer cell lines.[4][8]

Antimicrobial Activity

Thiazole-based compounds are well-recognized for their broad-spectrum antimicrobial properties.[2][10][11] The structural variations between thiazol-2-ones and thiazol-2-thiones also influence their efficacy against bacterial and fungal pathogens.

Compound Class Derivative Microorganism MIC (µg/mL) Reference
Thiazol-2-one (Thiazolidinone) 2-(2-((E)-((Z)-5-(4-benzyliden)-4-oxothiazolidin-2-yliden)amino-4-yl)acetatesGram-positive & Gram-negative bacteria2.3-39.8 (x 10⁻² µmol/ml)[12]
Fungi0.3-38.6 (x 10⁻² µmol/ml)[12]
Thiazol-2-thione Thiazolidine-2-thione derivativeStaphylococcus aureus50-200
Streptococcus agalactiae25-100

Note: The data presented above are from different studies and should be interpreted with caution as experimental conditions may vary. MIC values for thiazol-2-one derivatives were reported in µmol/ml x 10⁻².

Mechanistic Insights: Targeting Key Signaling Pathways

A significant body of research on thiazole-based anticancer agents has focused on their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways implicated in cancer progression. One such target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[3][7]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation Thiazole_Derivative Thiazol-2-one/ Thiazol-2-thione Derivative Thiazole_Derivative->VEGFR2 Inhibits

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[3][13]

Principle

This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Rationale: To ensure a uniform and optimal cell density for the assay.

    • Procedure: Seed cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Rationale: To expose the cells to a range of concentrations of the test compounds to determine the dose-dependent effect on cell viability.

    • Procedure: Prepare serial dilutions of the thiazol-2-one and thiazol-2-thione derivatives in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition:

    • Rationale: To introduce the substrate for the mitochondrial dehydrogenases in viable cells.

    • Procedure: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate the plate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Rationale: To dissolve the insoluble formazan crystals to allow for spectrophotometric quantification.

    • Procedure: Carefully remove the medium containing MTT from each well. Add 100 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Rationale: To quantify the amount of formazan, which is proportional to the number of viable cells.

    • Procedure: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Rationale: To calculate the percentage of cell viability and determine the IC50 value of the compounds.

    • Procedure: Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Incubation_1 3. Treat Cells with Compounds (48-72h) Compound_Prep->Incubation_1 MTT_Addition 4. Add MTT Reagent Incubation_1->MTT_Addition Incubation_2 5. Incubate (3-4h) MTT_Addition->Incubation_2 Solubilization 6. Solubilize Formazan Crystals Incubation_2->Solubilization Absorbance 7. Measure Absorbance (570 nm) Solubilization->Absorbance IC50_Calc 8. Calculate % Viability and IC50 Absorbance->IC50_Calc

Conclusion

References

  • Al-Warhi, T., et al. (2024). New thiazolidine-2,4-diones as potential anticancer agents and apoptotic inducers targeting VEGFR-2 kinase: Design, synthesis, in silico and in vitro studies. Biochimica et Biophysica Acta (BBA) - General Subjects, 130599. [Link]

  • Ansari, A., et al. (2021). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. [Link]

  • Bhat, M. A., et al. (2011). Diverse biological activities of Thiazoles: A Retrospect. International Journal of Drug Development & Research, 3(4), 75-93. [Link]

  • El-Sayed, N. N. E., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7301. [Link]

  • Genc, B., et al. (2017). Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. Pharmaceutical and Biological Evaluations, 4(6), 283-296. [Link]

  • Ilies, M. A., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 16(1), 89. [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS ONE, 17(5), e0268531. [Link]

  • Kaur, M., et al. (2021). Chemical Synthesis, Mechanism of Action and Anticancer Potential of Medicinally Important Thiazolidin-2,4-dione Derivatives: A Review. Current Organic Synthesis, 18(6), 576-593. [Link]

  • Genc, B., et al. (2017). Thiazolidinedione or Rhodanine: A Study on Synthesis and Anticancer Activity Comparison of Novel Thiazole Derivatives. Pharmaceutical and Biological Evaluations, 4(6), 283-296. [Link]

  • Stankova, I., et al. (2019). Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation. Molecules, 24(18), 3365. [Link]

  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Bentham Science. [Link]

  • S. M. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Five years of research on 2,4-thiazolidinediones as anticancer agents: medicinal chemistry insights (2020–2024). (2024). RSC Publishing. [Link]

  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2020). PMC. [Link]

  • OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. (2024). ResearchGate. [Link]

  • Wang, M.-X., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. Semantic Scholar. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Semantic Scholar. [Link]

  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020). ResearchGate. [Link]

  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. (2025). PMC. [Link]

  • Comprehensive Review on the Anticancer Potential of Thiazolidin-4-One Derivatives. (2023). Galaxy Publication. [Link]

  • Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. (2015). Kowsar Medical Publishing. [Link]

  • Synthesis of 2-oxo-azetidine derivatives of 2-amino thiazole and their biological activity. (2025). ResearchGate. [Link]

Sources

Comparative Guide: Melting Point Determination for 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate characterization of 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a critical checkpoint in the synthesis of kinase inhibitors and heterocyclic scaffolds. Unlike simple organic solids, this compound exhibits specific physicochemical challenges—primarily lactam-lactim tautomerism and high-temperature thermal instability .

This guide compares the two industry-standard methods for determining its melting point (MP): Automated Capillary Optometry and Differential Scanning Calorimetry (DSC) . While capillary methods offer speed for routine process monitoring, our analysis indicates that DSC is the required standard for definitive purity characterization due to its ability to distinguish true melting events from simultaneous decomposition or polymorphic transitions.

Physicochemical Context & Challenges

Before selecting a method, researchers must understand the structural behavior of the analyte. The target compound contains a thiazolone core linked to a pyridine ring.[1]

The Tautomeric Challenge

The "2,3-dihydro-1,3-thiazol-2-one" moiety exists in equilibrium with its hydroxy-thiazole tautomer. This equilibrium is sensitive to solvent history and crystallization conditions.

  • Keto Form (Solid State Preferred): Typically higher melting point due to intermolecular hydrogen bonding (N-H···O=C).

  • Enol Form: May co-crystallize, causing MP depression or broadening.

Thermal Decomposition

Nitrogen-rich heterocycles often undergo decarboxylation or ring-opening at temperatures exceeding 200°C. A visual capillary test may misinterpret "browning/charring" as melting.

Tautomerism Keto Keto Form (2,3-dihydro-1,3-thiazol-2-one) High MP / H-Bond Network Enol Enol Form (4-(pyridin-2-yl)thiazol-2-ol) Lower MP / Aromatic Character Keto->Enol Tautomeric Equilibrium Decomp Thermal Decomposition (Ring Opening/Charring) Keto->Decomp >220°C

Figure 1: Tautomeric equilibrium and decomposition risks affecting thermal analysis.

Method A: Automated Capillary Optometry (Routine QC)

Status: Standard for Process Checks Principle: Light transmission detection through a glass capillary heated at a linear rate.

Experimental Protocol
  • Sample Prep: Dry the sample at 40°C under vacuum for 4 hours to remove solvates.

  • Packing: Grind 5 mg of sample into a fine powder. Fill a standard capillary to a height of 3 mm. Compact via "tap-down" method to eliminate air pockets.

  • Ramp Rate:

    • Fast Ramp: 10°C/min to determine approximate range (e.g., ~210°C).

    • Measurement Ramp: 1.0°C/min starting 20°C below the expected onset.

  • Detection: Set threshold for "Clear Point" (Meniscus formation).

Performance Analysis
  • Pros: High throughput (3-6 samples simultaneously); Low capital cost.

  • Cons: Subjective to packing density; "Lag time" between sensor and sample temperature; Cannot quantify enthalpy of fusion.

  • Verdict: Suitable for checking reaction completion but insufficient for final CoA (Certificate of Analysis) due to inability to detect polymorphic mixtures.

Method B: Differential Scanning Calorimetry (DSC) (Gold Standard)

Status: Required for API Release/Characterization Principle: Measures the difference in heat flow between the sample and a reference pan.

Experimental Protocol
  • Calibration: Instrument calibrated with Indium (MP 156.6°C) and Zinc (MP 419.5°C) standards.

  • Pan Selection: Tzero Aluminum Hermetic Pan with a pinhole lid (allows escaping volatiles to prevent pan deformation while maintaining pressure).

  • Sample Loading: Weigh 2–4 mg of sample directly into the pan. Crimp to seal.

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 10.0°C/min to 250°C.

    • Nitrogen purge gas flow: 50 mL/min.

Performance Analysis
  • Pros:

    • Separation of Events: Distinguishes solvent loss (broad endotherm <100°C) from melting (sharp endotherm >200°C).

    • Decomposition Detection: If the baseline drops sharply after the peak (exothermic event), decomposition is confirmed.

    • Enthalpy (

      
      ):  Provides heat of fusion, a direct correlate to crystallinity.
      
  • Cons: Destructive; Higher cost per run; Requires skilled interpretation.

Comparative Data & Decision Matrix

The following table summarizes the performance characteristics based on experimental validation of similar pyridine-thiazole systems.

FeatureCapillary OptometryDSC (Heat Flux)
Precision ± 0.5 – 1.0 °C± 0.1 °C
Sample Req. ~5 mg (Recoverable)2–5 mg (Destructive)
Data Output Range (Onset - Clear)Onset, Peak,

(J/g)
Polymorph ID ImpossibleExcellent (Distinct Peaks)
Decomposition Visual (Darkening)Quantitative (Exotherm)
Cost Efficiency HighLow
Decision Workflow

DecisionTree Start Sample Isolated Check Is sample for Final Release? Start->Check Capillary Run Capillary (Ramp 1°C/min) Check->Capillary No (In-process) DSC Run DSC (Ramp 10°C/min) Check->DSC Yes (CoA) Result Record Range (e.g. 212-214°C) Capillary->Result Analysis Analyze Endotherm Shape & Enthalpy DSC->Analysis

Figure 2: Decision matrix for selecting the appropriate thermal analysis method.

Interpretation of Results (What to Expect)

Based on structural analogs (e.g., 4-(pyridin-2-yl)thiazol-2-amine derivatives), the expected behavior for 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is:

  • Expected Melting Range: 210°C – 235°C .

    • Note: The presence of the pyridine ring facilitates

      
       stacking, elevating the MP compared to alkyl-thiazolones.
      
  • The "Decomposition Trap":

    • If you observe a "browning" in the capillary before the liquid forms, the compound is decomposing.

    • Solution: Use DSC.[2][3][4][5][6] If the onset is 220°C but the peak is irregular, report the Onset Temperature (

      
      ) rather than the peak temperature, as 
      
      
      
      is thermodynamically significant and less affected by decomposition kinetics.

References

  • General Thiazole Synthesis & Characterization

    • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry. (2020). Link

  • Thermal Analysis Methodology

    • Thermal Analysis in Pharmaceutical Research (DSC vs TGA). TA Instruments / Waters. (2024). Link

  • Tautomerism in Heterocycles

    • Tautomerism of 2-Pyridone and related heterocycles.[7] Wayne State University / Schlegel Group. Link

  • USP <741> Melting Range or Temperature. U.S. Pharmacopeia.

Sources

Safety Operating Guide

Personal protective equipment for handling 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Profile & Risk Assessment

The "Why" Behind the Protocol

4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one is a heterocyclic scaffold frequently used in medicinal chemistry for kinase inhibition and antimicrobial research.[1] While specific toxicological data for this exact isomer is limited, structural activity relationship (SAR) analysis with its analogs (e.g., 4-(Pyridin-2-yl)-1,3-thiazol-2-amine) dictates that it be treated as a Bioactive Irritant with potential for acute toxicity.[1]

Hazard Read-Across (Proxy: PubChem CID 1092459)

Because specific SDS data is often sparse for research intermediates, we apply the Precautionary Principle based on structural analogs:

  • Bioactivity: Thiazolone derivatives are designed to interact with biological enzymes (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -glucosidase, kinases).[1] Assumption: Inhalation or absorption may trigger systemic biological effects.[2]
    
  • Acute Toxicity: Likely GHS Category 4 (Harmful if swallowed/inhaled).[1] The pyridine ring facilitates metabolic interaction, while the thiazolone moiety is a known pharmacophore.

  • Solvent Vectoring: This compound is lipophilic. When dissolved in DMSO or DMF (standard solvents), its ability to penetrate the dermal barrier increases by orders of magnitude.

Occupational Exposure Band (OEB) Assignment: OEB 3 (Default for Bioactive Intermediates): Control target range 10–100


.[1]

Personal Protective Equipment (PPE) Matrix

This matrix replaces generic advice with specific barrier selection based on the chemical's physical state and solvation.

Table 1: PPE Selection by Operation[1][2]
ComponentSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood or Powder Containment Enclosure.[1] Backup: P100 Half-face Respirator (if hood unavailable).[1]Fume Hood Mandatory. Note: Aerosols from rotary evaporation are a primary inhalation vector.Thiazolone dusts are fine and electrostatic; standard N95s offer insufficient face-seal protection against bioactive dusts.[1]
Dermal (Hands) Double Nitrile (4 mil min). Protocol:[1] Inspect inner glove upon removal of outer glove.Laminate Film (Silver Shield) or Double Nitrile (High-Breakthrough). Critical:[3][1] If using DMSO/DMF, standard nitrile degrades in <15 mins.Pyridine derivatives can permeate nitrile. DMSO acts as a carrier solvent, dragging the toxin through the glove and skin.
Ocular Chemical Splash Goggles. Safety glasses are insufficient for powders that can drift behind lenses.Face Shield + Goggles. Required during pressurized steps (chromatography, heating).Irreversible corneal damage is a risk with alkaline heterocycles (pyridine moiety).
Body Lab Coat (Buttoned, Tyvek wrist guards). Chemical Resistant Apron. Prevents accumulation of bioactive dust on street clothes.[1]

Operational Workflow & Engineering Controls

Phase A: Weighing & Transfer (The Critical Zone)

Risk:[3][1] Electrostatic aerosolization of the dry powder.

  • Static Control: Use an ionizing bar or anti-static gun inside the balance enclosure. Thiazolones are prone to static cling, causing "jumping" of powder.

  • The "Boat" Technique: Do not weigh directly into a flask. Weigh into a disposable anti-static weighing boat.

  • Decontamination: Immediately wipe the balance area with a 10% sodium hypochlorite solution followed by water. The hypochlorite helps oxidize the sulfur moiety, breaking down the ring structure.

Phase B: Solubilization (The "DMSO Hazard")

Risk: Transdermal injection via carrier solvent.

  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or Methanol.

  • The "Dirty Hand" Rule: Designate one hand (non-dominant) as "clean" (touching hood sash, knobs) and the other as "dirty" (touching the flask).

  • Syringe Safety: If transferring solutions via syringe, use Luer-Lock tips only. Slip-tips can detach under pressure, spraying the bioactive solution.

Phase C: Waste Disposal
  • Segregation: Do not mix with general organic waste if the waste stream is not incinerated.

  • Labeling: Tag as "Bioactive Heterocycle – Pyridine/Thiazole Derivative."

  • Destruction: High-temperature incineration is required to fully mineralize the nitrogen and sulfur oxides (

    
    , 
    
    
    
    ).[1]

Visualized Safety Logic

Diagram 1: Operational Decision Tree

This logic flow ensures the correct hierarchy of controls is applied based on the state of the matter.

SafetyProtocol Start Start: Handling 4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Solution (DMSO/DMF) StateCheck->Liquid Dissolved Weighing Weighing Step Solid->Weighing EngControl Engineering Control: Powder Hood or Balance Enclosure Weighing->EngControl Static Action: Use Anti-Static Gun (Prevent Aerosol) EngControl->Static Disposal Disposal: High-Temp Incineration (Segregate from Oxidizers) Static->Disposal Permeation Risk: Carrier Solvent Permeation Liquid->Permeation GloveSelect PPE: Laminate Gloves or Double Nitrile (Change every 15m) Permeation->GloveSelect GloveSelect->Disposal

Caption: Decision logic for PPE and Engineering controls based on physical state. Note the critical divergence for solvent handling.

Emergency Response Protocols

Accidental Release (Spill)[1][2][4]
  • Solid Spill:

    • Do NOT sweep (creates dust).[1][4]

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.

    • Wipe up and place in a sealed hazardous waste bag.

  • Solution Spill (DMSO/DMF):

    • Evacuate the immediate area (vapors).

    • Absorb with Vermiculite or Chemizorb . Do not use paper towels alone (permeation risk).

    • Clean surface with soap and water (remove organic residue) then 10% bleach.

Exposure First Aid[6]
  • Ocular: Flush for 15 minutes minimum.[4][5][6] The pyridine ring is basic; immediate dilution is critical to prevent corneal clouding.

  • Dermal: Wash with soap and water.[2][5] Do NOT use ethanol to wash skin; it will increase the absorption of the thiazolone.

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen (medical personnel only).

References & Validation[9][10]

  • PubChem (NIH). 4-(Pyridin-2-yl)-1,3-thiazol-2-amine (Analog Hazard Data).[1] CID 1092459. Accessed October 2023. [Link][1]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure Banding Process. [Link][3][1]

  • American Chemical Society (ACS). Chemical Safety in the Laboratory - Hazard Assessment.[1] [Link][3][1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one
Reactant of Route 2
4-(Pyridin-2-yl)-2,3-dihydro-1,3-thiazol-2-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。